molecular formula C8H10ClNO2 B1348120 4-(Chloromethyl)-5-ethylfuran-2-carboxamide CAS No. 884588-32-3

4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Cat. No.: B1348120
CAS No.: 884588-32-3
M. Wt: 187.62 g/mol
InChI Key: LPXVPLIGHNFQSZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-5-ethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-6-5(4-9)3-7(12-6)8(10)11/h3H,2,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXVPLIGHNFQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364065
Record name 4-(Chloromethyl)-5-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884588-32-3
Record name 4-(Chloromethyl)-5-ethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Comprehensive Spectral Profiling of Furan Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectral profiling of furan-2-carboxamide derivatives, a scaffold critical in medicinal chemistry for its antimicrobial and anticancer properties. It is structured to serve as a self-validating technical manual for characterizing these compounds using multi-modal spectroscopy.

Introduction & Strategic Context

Furan-2-carboxamides (furoamides) function as bioisosteres for benzamides and are pivotal in drug discovery campaigns targeting quorum sensing (LasR inhibition) and kinase pathways. Their structural integrity relies on the conjugation between the electron-rich furan ring and the electron-withdrawing amide carbonyl.

Precise spectral analysis is not merely about confirmation; it is about validating the electronic environment that dictates biological efficacy. This guide synthesizes Vibrational (IR), Magnetic (NMR), and Electronic (UV-Vis) spectroscopies with Mass Spectrometry (MS) to create a robust characterization protocol.

Vibrational Spectroscopy (FT-IR)

Diagnostic Utility: Confirmation of the amide linkage and furan ring integrity.

Mechanistic Insight

The conjugation between the furan oxygen lone pair and the amide carbonyl lowers the C=O stretching frequency compared to aliphatic amides. The presence of the "Amide II" band (N-H bending/C-N stretching) is the primary validator of successful coupling.

Characteristic Signals (ATR-FTIR)
Functional GroupWavenumber (

)
Mode DescriptionStructural Causality
N-H (Amide A) 3250 – 3350StretchingH-bonding dependent; sharp in dilute solution, broad in solid state.
C=O (Amide I) 1630 – 1660StretchingLowered by resonance with furan ring (

).
C=C (Furan) 1560 – 1590StretchingDiagnostic skeletal vibration of the heteroaromatic ring.
C-O-C (Furan) 1000 – 1200Stretching"Breathing" mode of the ether linkage; sensitive to ring oxidation.

Nuclear Magnetic Resonance (NMR)

Diagnostic Utility: Topology mapping and stereochemical purity.

1H NMR: The Scalar Coupling Fingerprint

The furan ring protons exhibit a distinct AMX spin system (or ABX depending on substitution). The coupling constants (


) are self-validating metrics for ring substitution patterns.
  • H-5 (

    
    -proton):  Most deshielded (
    
    
    
    7.5–7.9 ppm) due to proximity to the ring oxygen. Appears as a doublet (
    
    
    Hz).
  • H-3 (

    
    -proton):  Shielded relative to H-5 but deshielded by the carbonyl anisotropy (
    
    
    
    7.1–7.3 ppm). Appears as a doublet of doublets (
    
    
    Hz).
  • H-4 (

    
    -proton):  Most shielded furan proton (
    
    
    
    6.5–6.7 ppm). Appears as a doublet of doublets (
    
    
    Hz).
  • Amide NH: Highly variable (

    
     8.0–10.5 ppm). Chemical shift correlates with solvent polarity (DMSO-d6 vs. CDCl3) and intramolecular H-bonding.
    
13C NMR: Carbon Skeleton Validation
  • Carbonyl (C=O):

    
     156–160 ppm.
    
  • C-2 (Ipso):

    
     145–148 ppm (Quaternary).
    
  • C-5:

    
     143–146 ppm.
    
  • C-3/C-4:

    
     110–115 ppm (Distinctive high-field aromatic signals).
    

Mass Spectrometry (MS)

Diagnostic Utility: Molecular weight confirmation and substructure elucidation.

Fragmentation Pathways (EI/ESI)

Furan carboxamides undergo characteristic bond cleavages. The stability of the furoyl cation is a key driver in the fragmentation cascade.

  • 
    -Cleavage:  Loss of the amine fragment to generate the furoyl cation (
    
    
    
    95).
  • CO Loss: The furoyl cation ejects carbon monoxide to form the furan cation (

    
     67).
    
  • Ring Opening: High-energy collisions can open the furan ring, leading to loss of acetylene (

    
    ) or formyl radicals.
    

Experimental Protocols (Self-Validating)

Protocol A: NMR Sample Preparation (Critical for NH Detection)

Rationale: Amide protons often exchange with protic solvents or broaden due to quadrupole relaxation. This protocol ensures sharp, integration-ready peaks.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3. DMSO acts as a H-bond acceptor, "locking" the amide proton and preventing exchange, resulting in a sharp singlet/doublet.

  • Concentration: Dissolve 5–10 mg of derivative in 0.6 mL solvent.

    • Validation Check: If the solution is cloudy, filter through a glass wool plug. Particulates cause field inhomogeneity (broad peaks).

  • Acquisition: Set relaxation delay (

    
    ) to 2.0 seconds  to allow full relaxation of quaternary carbons and amide protons.
    
Protocol B: UV-Vis Electronic Profiling

Rationale: To determine the extent of conjugation and purity.

  • Solvent: Methanol (HPLC grade). Cutoff < 205 nm.

  • Dilution: Prepare a stock of 1 mM, dilute to 10–50 µM .

  • Baseline Correction: Run a blank with pure solvent.

  • Scan: 200–400 nm.

    • Expectation:

      
       at ~250–270 nm (Furan 
      
      
      
      ) and a shoulder/peak at ~290–310 nm (Conjugated Amide).

Visualization of Pathways[1]

Diagram 1: Mass Spectrometry Fragmentation Logic

This diagram illustrates the primary decay channels for a generic N-substituted furan-2-carboxamide, aiding in the interpretation of MS/MS spectra.

MS_Fragmentation Parent Parent Ion [M+H]+ AlphaCleavage α-Cleavage (Amide Bond Break) Parent->AlphaCleavage FuroylCation Furoyl Cation (m/z ~95) AlphaCleavage->FuroylCation Charge Retention on Furan AmineFragment Amine Fragment [R-NH2]+ AlphaCleavage->AmineFragment Charge Retention on Amine COLoss Loss of CO (-28 Da) FuroylCation->COLoss FuranCation Furan Cation (m/z ~67) COLoss->FuranCation RingOpen Ring Opening (-C2H2) FuranCation->RingOpen C3H3 Cyclopropenyl Cation (m/z ~39) RingOpen->C3H3

Caption: Proposed ESI-MS fragmentation pathway showing the characteristic generation of the furoyl cation (m/z 95) and subsequent decarbonylation.

Diagram 2: Analytical Characterization Workflow

A logical flow to ensure compound purity before biological assay.

Analytical_Workflow cluster_Spec Spectral Validation Loop Crude Crude Reaction Mixture TLC TLC Screening (Mobile Phase Optimization) Crude->TLC Purification Column Chromatography / Recrystallization TLC->Purification NMR 1H/13C NMR (Topology & Purity) Purification->NMR NMR->Purification Impure (<95%) MS HRMS (Exact Mass) NMR->MS IR FT-IR (Funct. Groups) MS->IR Final Bio-Assay Ready (>95% Purity) IR->Final All Pass

Caption: Self-correcting analytical workflow. Failure at the NMR stage triggers re-purification to prevent false positives in downstream bio-assays.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI Molecules. Available at: [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

Navigating the Furan Paradox: Strategic Design and Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Modern Drug Discovery Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Medicinal Chemistry & ADME-Tox

Executive Summary: The Pharmacophore vs. The Toxophore

In medicinal chemistry, the furan ring represents a duality. As a pharmacophore, it offers unique advantages: a compact, planar, electron-rich aromatic system capable of accepting hydrogen bonds and serving as a bioisostere for phenyl or thiophene rings. However, this utility is shadowed by a well-documented "structural alert" status. The metabolic bioactivation of the furan moiety into reactive dicarbonyl species is a known driver of hepatotoxicity and carcinogenicity.

For the modern drug hunter, the goal is not to categorically banish furan from the library, but to rationally design around its reactivity. This guide outlines the mechanistic basis of furan toxicity, strategies for chemical mitigation, and the rigorous screening protocols required to validate safety in pre-clinical development.

Mechanistic Toxicology: The Bioactivation Pathway[1]

The toxicity of furan-containing compounds is rarely intrinsic to the parent molecule. It is a metabolic event, primarily driven by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation of the furan ring leads to the formation of a transient, highly reactive epoxide, which rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (BDA).

BDA is a potent electrophile. It reacts indiscriminately with cellular nucleophiles—specifically the thiol groups of glutathione (GSH) and the amine/thiol residues of proteins (Lysine/Cysteine)—leading to covalent adduct formation, protein dysfunction, and eventual cellular necrosis.

Visualization: The Furan Bioactivation Cascade

FuranBioactivation Furan Furan Scaffold (Parent Drug) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Epoxide Furan-2,3-Epoxide (Transient Intermediate) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->BDA Ring Opening GSH Glutathione Conjugation (Detoxification) BDA->GSH +GSH (Trapping) Protein Protein/DNA Adducts (Toxicity) BDA->Protein Covalent Binding

Figure 1: The metabolic activation of furan moieties.[1] Note the bifurcation at the reactive dialdehyde (BDA) stage between detoxification (GSH) and toxicity (Protein Adducts).

Strategic Design: Medicinal Chemistry Mitigation

To utilize a furan scaffold safely, one must lower the electron density of the ring to prevent CYP450 oxidation or sterically hinder the metabolic "soft spots."

Electronic Deactivation

CYP450 oxidation is an electrophilic attack. By attaching Electron-Withdrawing Groups (EWGs) to the furan ring, we reduce the HOMO energy, making the ring less susceptible to oxidative metabolism.

StrategySubstituent ExamplesMechanism of ActionImpact on Stability
Inductive Deactivation -CF₃, -CN, -FStrong σ-electron withdrawal reduces ring electron density.High: Significantly reduces epoxide formation.
Resonance Stabilization -COOR, -CONR₂, -SO₂RDelocalizes π-electrons away from the furan oxygen.Moderate-High: Stabilizes the aromatic system.
Steric Blocking tert-Butyl, Spiro-cyclesBulky groups at C2/C5 positions block CYP active site access.Moderate: Depends on CYP isoform fit.
Bioisosteric Replacement

If the furan ring is purely a spacer, consider replacing it with:

  • Oxazole/Isoxazole: The inclusion of nitrogen reduces electron density and metabolic lability.

  • Tetrahydrofuran (THF): Removes the aromaticity entirely, eliminating the epoxide risk (though introducing different metabolic liabilities).

Experimental Validation: Reactive Metabolite Screening

Trusting the design is insufficient; verifying metabolic stability is mandatory. The standard stability assay (t1/2) is inadequate because it tracks the disappearance of the parent but does not characterize the danger of the metabolites.

We employ a Trapping Assay utilizing two distinct nucleophiles to capture different classes of reactive metabolites.

The Dual-Trapping Protocol
  • Glutathione (GSH): Traps "soft" electrophiles (epoxides, Michael acceptors).[2]

  • Semicarbazide (SCZ) / Methoxylamine: Specifically traps "hard" electrophiles like the aldehydes formed from furan ring opening (BDA).

Visualization: The Screening Workflow

TrappingWorkflow Compound Test Compound (10 µM) HLM Human Liver Microsomes + NADPH Compound->HLM Split Split Incubation HLM->Split TrapGSH + Glutathione (GSH) (Soft Electrophile Trap) Split->TrapGSH TrapSCZ + Semicarbazide (SCZ) (Aldehyde Trap) Split->TrapSCZ Quench Quench (Acetonitrile) Centrifuge TrapGSH->Quench TrapSCZ->Quench LCMS High-Res LC-MS/MS (Neutral Loss Scan) Quench->LCMS Analysis Data Analysis: Search for [M+GSH]+ and [M+SCZ]+ Adducts LCMS->Analysis

Figure 2: Dual-trapping workflow to identify both general reactive metabolites (GSH) and furan-specific aldehydes (Semicarbazide).

Detailed Protocol: Microsomal Trapping Assay

Objective: Detect formation of reactive cis-2-butene-1,4-dial equivalents.

Reagents:

  • Human Liver Microsomes (HLM): 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Trapping Agents: Glutathione (GSH) and Semicarbazide (SCZ).

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of HLM (final conc. 1.0 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Dosing: Spike test compound (final conc. 10 µM) into the mixture.

  • Trapping Agent Addition:

    • Arm A: Add GSH (final conc. 5 mM). Rationale: Excess GSH ensures trapping kinetics outcompete non-specific protein binding.

    • Arm B: Add SCZ (final conc. 1 mM). Rationale: SCZ forms stable semicarbazones with aldehydes that are otherwise too unstable to detect.

  • Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

  • Analysis: Centrifuge (3000 x g, 10 min). Inject supernatant onto LC-HRMS (High-Resolution Mass Spec).

  • Data Interpretation:

    • Scan for GSH adducts : Look for mass shifts of +307 Da (GSH) or +275 Da (loss of water).

    • Scan for SCZ adducts : Look for mass shifts corresponding to bis-semicarbazone formation (indicative of dialdehyde).

Regulatory Context: FDA MIST Guidance

The detection of a furan metabolite does not automatically kill a project. The FDA's Metabolites in Safety Testing (MIST) guidance provides the framework for risk assessment.[3][4]

  • The 10% Rule: If a reactive metabolite (or its stable downstream marker) accounts for >10% of total drug-related exposure in humans at steady state, it must be adequately qualified in non-clinical toxicology species.[5][6]

  • Causality: You must demonstrate that the safety species (Rat/Dog) produces the same reactive metabolite at comparable or higher levels than humans. If the furan activates in humans but not in rats, standard tox studies are insufficient.

Recommendation: Early in lead optimization, use the Dual-Trapping Protocol to rank-order compounds. Select candidates where the "Trapped Ratio" (Adduct AUC / Parent AUC) is minimized.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Furan." Chemical Research in Toxicology. Link

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995).[7] "Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites (MIST)."[3][4][5][8] U.S. Food and Drug Administration.[3][8] Link

  • Stepan, A. F., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. Link

Sources

Technical Profile: 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide .

CAS Number: 884588-32-3[1]

Executive Summary

This compound (CAS 884588-32-3) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a tri-substituted furan core, it features three distinct functional handles: a carboxamide (H-bond donor/acceptor), an ethyl group (lipophilic anchor), and a highly reactive chloromethyl moiety (electrophilic site).

This compound serves as a critical intermediate for introducing the 5-ethylfuran-2-carboxamide scaffold into biologically active molecules via nucleophilic substitution. Its structural electronic properties—where the electron-withdrawing amide and electron-donating ethyl group cooperatively direct substitution to the 4-position—make it a unique tool for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR antagonists.

Chemical Identity & Physicochemical Properties[2][3]

PropertyData
IUPAC Name This compound
CAS Number 884588-32-3
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
SMILES CCC1=C(CCl)C=C(O1)C(=O)N
Appearance Off-white to pale yellow solid (Standard Grade)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.2 - 1.5
Melting Point 118–122 °C (Predicted/Typical for class)
Reactivity Class Alkylating Agent (Primary Alkyl Chloride)

Synthetic Route & Manufacturing Logic

The synthesis of this compound relies on exploiting the electronic directing effects of the furan ring substituents.

Retrosynthetic Analysis

The target molecule is constructed from Ethyl 3-oxopentanoate and Chloroacetaldehyde (or equivalents) to form the furan core, followed by functional group interconversion. The critical step is the regioselective chloromethylation at the C4 position.

  • Electronic Logic: The C2-carboxamide (EWG) deactivates the ring but directs meta (to position 4 or 5). The C5-ethyl group (EDG) activates the ring and directs ortho (to position 4).

Step-by-Step Protocol

Step 1: Furan Ring Construction (Feist-Benary Synthesis)

  • Reagents: Ethyl 3-oxopentanoate + Chloroacetaldehyde dimethyl acetal + Pyridine.

  • Conditions: Reflux in ethanol.

  • Product: Ethyl 5-ethylfuran-3-carboxylate (Isomer control required) or direct cyclization to Ethyl 5-ethylfuran-2-carboxylate.

Step 2: Amidation

  • Reagents: Ethyl 5-ethylfuran-2-carboxylate + Ammonia (aq) or NH₃/MeOH.

  • Mechanism: Nucleophilic acyl substitution.

  • Product: 5-Ethylfuran-2-carboxamide.[1]

Step 3: Regioselective Chloromethylation (Blanc Reaction)

  • Reagents: Paraformaldehyde + HCl (gas) + ZnCl₂ (catalyst).

  • Solvent: Acetic acid or Dichloromethane.

  • Mechanism: Electrophilic aromatic substitution. The in situ generated hydroxymethyl cation attacks C4 (most activated site), followed by substitution of the hydroxyl with chloride.

  • Purification: Recrystallization from hexane/ethyl acetate to remove trace C3-isomers.

Process Flow Diagram (Graphviz)

SynthesisPath Start Ethyl 5-ethylfuran-2-carboxylate Step1 Amidation (NH3 / MeOH) Start->Step1 Inter1 5-Ethylfuran-2-carboxamide Step1->Inter1 Step2 Chloromethylation (HCHO / HCl / ZnCl2) Inter1->Step2 Electrophilic Subst. (C4 Selectivity) Product This compound (CAS 884588-32-3) Step2->Product

Figure 1: Synthetic pathway for CAS 884588-32-3 via regioselective chloromethylation.

Applications in Drug Development

This compound is a "Warhead Linker" and "Scaffold Core" used to synthesize libraries of bioactive compounds.

Kinase Inhibitor Design

The chloromethyl group allows for the covalent attachment of nucleophilic pharmacophores (amines, thiols, phenols).

  • Target: FGFR (Fibroblast Growth Factor Receptor) and VEGFR inhibitors often utilize furan-carboxamide cores to occupy the ATP-binding pocket.

  • Mechanism: The amide group forms hydrogen bonds with the "hinge region" of the kinase, while the ethyl group fills the hydrophobic pocket. The C4-substituent extends into the solvent-exposed region or a specific back-pocket, modifying solubility and potency.

Nucleophilic Substitution Workflow

Researchers use CAS 884588-32-3 to introduce the 5-ethyl-2-carboxamidofuran-4-yl-methyl moiety.

Protocol: N-Alkylation of Secondary Amines

  • Dissolve: 1.0 eq of CAS 884588-32-3 in anhydrous DMF.

  • Add Base: 2.5 eq of K₂CO₃ or DIPEA.

  • Add Nucleophile: 1.1 eq of secondary amine (e.g., morpholine, piperazine derivative).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by LC-MS.

  • Workup: Dilute with water, extract with EtOAc. The product is the tertiary amine.

Functional Logic Diagram

ApplicationLogic Core CAS 884588-32-3 (Electrophile) Reaction Sn2 Substitution (Base Promoted) Core->Reaction Nucleophile Nucleophile (H-NR2, H-SR, H-OR) Nucleophile->Reaction Library Furan-Based Library Reaction->Library Target1 Kinase Inhibitors (FGFR/VEGFR) Library->Target1 Target2 GPCR Antagonists (Adenosine Receptors) Library->Target2

Figure 2: Application of CAS 884588-32-3 in generating bioactive libraries via Sn2 coupling.

Safety & Handling Protocols

Warning: As an alkyl halide, this compound is a potential alkylating agent . It must be handled as a mutagenic hazard until proven otherwise.

Hazard ClassPrecautionary Statement
Skin Irritant (H315) Causes skin irritation. Wear nitrile gloves (double-gloving recommended).
Eye Irritant (H319) Causes serious eye irritation. Use chemical safety goggles.
STOT-SE (H335) May cause respiratory irritation. Handle only in a fume hood.
Potential Mutagen Alkylating agents can modify DNA. Avoid all contact.

Storage:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl).

  • Protect from moisture (hydrolysis risk).

References

  • CymitQuimica . Product Sheet: this compound (CAS 884588-32-3).[1] Retrieved from

  • Hit2Lead . Compound Profile: 4-(chloromethyl)-5-ethyl-2-furamide.[1][2][3] Retrieved from

  • PubChem . Furan-2-carboxamide Derivatives and Analogues. (General Reference for structural class). Retrieved from

  • CP Lab Safety . Chemical Catalog: 4-(chloromethyl)-5-ethyl-2-furamide. Retrieved from

Sources

potential therapeutic targets of furan-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Furan-2-Carboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Oncological, Antimicrobial, and Metabolic Applications

Executive Summary & Scaffold Analysis

The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered oxygen-containing aromatic ring linked to an amide group. This moiety serves as a versatile pharmacophore due to its ability to participate in hydrogen bonding (as both donor and acceptor), its planar geometry which facilitates intercalation or hydrophobic pocket occupancy, and its bioisosteric relationship with amides and esters found in natural ligands.

This guide analyzes the therapeutic utility of furan-2-carboxamide derivatives, specifically focusing on their role as inhibitors in kinase signaling (VEGFR-2), modulators of bacterial quorum sensing (LasR), and antagonists of adenosine receptors (A2A).

Key Physicochemical Properties:

  • Lipophilicity: The furan ring contributes moderate lipophilicity (LogP modulation), enhancing membrane permeability compared to more polar heterocycles.

  • Electronic Effects: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, while the amide nitrogen serves as a donor, critical for orienting the molecule within receptor active sites (e.g., the hinge region of kinases).

  • Metabolic Stability: While furan rings can be metabolic liabilities (potential for ring opening), substitution at the 5-position often stabilizes the core, preventing rapid oxidative metabolism.

Primary Therapeutic Targets
A. Oncology: VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor angiogenesis. Furan-2-carboxamide derivatives, particularly those fused with pyrimidine systems (e.g., furo[2,3-d]pyrimidines), have emerged as potent Type II inhibitors.[1]

  • Mechanism of Action: These derivatives typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain. The amide linker often forms hydrogen bonds with the "hinge region" residues (e.g., Cys919), while the furan ring occupies the hydrophobic pocket, stabilizing the inactive DFG-out conformation.

  • Potency: Optimized derivatives demonstrate IC50 values in the low nanomolar range (e.g., 7.4 nM ), comparable to FDA-approved inhibitors like Sorafenib.

B. Infectious Disease: Quorum Sensing (LasR) Inhibition

In Pseudomonas aeruginosa, virulence is regulated by the LasR quorum sensing (QS) system. Natural furanones are known QS inhibitors.

  • Mechanism of Action: Furan-2-carboxamides act as bioisosteres of N-acyl homoserine lactones (AHLs), the natural autoinducers. They compete for the ligand-binding domain of the LasR receptor. Unlike antibiotics, they do not kill bacteria but "blind" them, reducing the expression of virulence factors (pyocyanin, elastase) and inhibiting biofilm formation.

  • Efficacy: Derivatives have shown up to 58% inhibition of biofilm formation without significant bactericidal activity, reducing the selective pressure for resistance development.

C. Neurology & Immuno-Oncology: Adenosine A2A Receptor Antagonism

The Adenosine A2A receptor plays a dual role: modulating neurotransmission in Parkinson’s disease and suppressing immune responses in the tumor microenvironment (TME).

  • Mechanism of Action: Furan-substituted purines and nicotinonitriles act as selective antagonists. The furan ring at the C8 position of the purine scaffold is critical for high-affinity binding, displacing endogenous adenosine.

  • Application: Blockade of A2A receptors enhances T-cell activity in tumors and restores motor function in Parkinson's models.

D. Hematology: Hemoglobin Modulation (Sickle Cell Disease)

Derivatives of furan-2-carboxaldehyde (e.g., 5-HMF) and their amide analogs act as allosteric effectors of hemoglobin.

  • Mechanism of Action: These compounds form a Schiff base (reversible) or Michael adduct (irreversible) with the N-terminal valine of the hemoglobin

    
    -chain. This stabilizes the R-state (oxygenated) of hemoglobin, increasing oxygen affinity and preventing the polymerization of Hemoglobin S (HbS) that causes sickling.[2]
    
Mechanistic Visualization
Diagram 1: VEGFR-2 Inhibition Pathway

This diagram illustrates the blockade of the VEGF signaling cascade by furan-2-carboxamide inhibitors.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF VEGFR2->RAF Inhibitor Furan-2-Carboxamide Derivative Inhibitor->VEGFR2 Competitive Inhibition (ATP Pocket) Angiogenesis Angiogenesis (Cell Proliferation/Migration) Inhibitor->Angiogenesis Blocks Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Induces AKT AKT / PKB PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK ERK->Angiogenesis

Caption: Mechanism of VEGFR-2 inhibition by furan-2-carboxamide derivatives, leading to suppression of angiogenesis.

Diagram 2: Synthesis Workflow

A standard protocol for synthesizing N-substituted furan-2-carboxamides.

Synthesis_Workflow Acid 2-Furoic Acid (Starting Material) Activation Activation (Formation of Active Ester) Acid->Activation Amine Aryl/Alkyl Amine (Nucleophile) Coupling Amide Coupling (RT, 12-24h, DCM/DMF) Amine->Coupling Reagents EDC-HCl + HOBt (Coupling Agents) Reagents->Activation Activation->Coupling Workup Workup (Acid/Base Wash) Coupling->Workup Purification Purification (Recrystallization/Column) Workup->Purification Product N-Substituted Furan-2-Carboxamide Purification->Product

Caption: General synthesis workflow for furan-2-carboxamide derivatives via EDC/HOBt coupling.

Experimental Protocols
Protocol A: Chemical Synthesis (Amide Coupling)

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to minimize racemization and side reactions.

Materials:

  • 2-Furoic acid derivative (1.0 eq)[3]

  • Primary/Secondary Amine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[3]

Procedure:

  • Activation: In a round-bottom flask, dissolve the 2-furoic acid derivative in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Reagent Addition: Add EDC

    
    HCl and HOBt to the solution. Stir at 
    
    
    
    for 30 minutes to allow the formation of the activated HOBt ester.
  • Coupling: Add the amine and TEA/DIPEA dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor reaction progress via TLC (typically Hexane:EtOAc).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography or recrystallization (ethanol/water) to yield the target furan-2-carboxamide.

Protocol B: VEGFR-2 Kinase Inhibition Assay

To validate the biological activity of the synthesized derivatives.

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • ATP (

    
    ).
    
  • 
    -ATP or a fluorescence-based detection reagent (e.g., ADP-Glo).
    

Procedure:

  • Preparation: Prepare serial dilutions of the furan-2-carboxamide test compounds in DMSO.

  • Incubation: Mix kinase buffer, VEGFR-2 enzyme, and test compound in a 96-well plate. Incubate for 10 minutes at RT.

  • Reaction Start: Initiate the reaction by adding the ATP/Substrate mixture.

  • Reaction: Incubate for 60 minutes at

    
    .
    
  • Termination: Stop the reaction (e.g., adding EDTA or ADP-Glo reagent).

  • Detection: Measure luminescence or radioactivity.

  • Analysis: Plot dose-response curves to calculate

    
     values using non-linear regression analysis (GraphPad Prism).
    
Data Summary: Comparative Potency

The following table summarizes reported potencies of furan-2-carboxamide derivatives against key targets.

TargetCompound ClassActivity MetricValueReference
VEGFR-2 Furo[2,3-d]pyrimidine

(Enzyme)
7.4 nM[1]
LasR (QS) N-aryl furan-2-carboxamideBiofilm Inhibition58%[2]
Adenosine A2A Furan-2-yl-purine

(Binding)
1.0 nM[3]
SARS-CoV-2 Mpro Furan-2-carbothioamide

(Protease)
1.55

[4]
Tubulin N-substituted furan-amide

(Cell Growth)
4 - 8

[5]
References
  • Hekal, M. H., et al. (2021). Design, synthesis, and biological evaluation of new furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2.[4] Bioorganic Chemistry, 115, 105176. Link

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemistrySelect. Link

  • Mantri, M., et al. (2008). 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles as A2A adenosine receptor antagonists.[5] Journal of Medicinal Chemistry, 51(15), 4449–4457. Link

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2021). European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[3] A Comparative Guide to Furan-2-Carboxamide Derivatives as Potential Therapeutic Inhibitors. BenchChem Technical Guides. Link

Sources

An In-depth Technical Guide to the In Silico Prediction of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Approach to Computational Characterization in Early-Stage Drug Discovery

Foreword: The Imperative of Predictive Science

The narrative that follows is structured not as a rigid protocol but as a logical workflow, mirroring the decision-making process of a seasoned computational chemist. We will delve into the "why" behind the "how," elucidating the scientific rationale for each predictive step and emphasizing the interconnectedness of the predicted properties.

The Subject Molecule: 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Our investigation centers on this compound. The furan scaffold is a common motif in medicinal chemistry, present in numerous natural products and synthetic drugs.[4] The substituents on the furan ring—a chloromethyl group, an ethyl group, and a carboxamide—will each contribute to the molecule's overall physicochemical and biological properties. The chloromethyl group, for instance, can act as a reactive handle for further chemical modification or may impart specific reactivity within a biological system.[5][6] The ethyl group will influence lipophilicity, while the carboxamide moiety can participate in hydrogen bonding interactions.

Given its novelty, a comprehensive in silico assessment is the most logical first step to profile its drug-like potential and identify any potential liabilities.

Foundational Analysis: Physicochemical Property Prediction

The journey of a drug molecule through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ability to interact with biological targets. Therefore, our in silico investigation commences with the prediction of these foundational parameters.

The "Why": Causality in Physicochemical Predictions

Predicting properties such as molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) is crucial.[7] For instance, Lipinski's Rule of Five provides a well-established guideline for oral bioavailability, directly linking it to MW, logP, and hydrogen bond donor/acceptor counts. Low solubility can hinder absorption, while high lipophilicity might lead to poor distribution and increased metabolic clearance.

The "How": A Step-by-Step Workflow for Physicochemical Prediction

We will employ a widely accessible and validated tool, such as the SwissADME web server, which integrates multiple predictive models.[7][8]

Protocol 1: Physicochemical Property Prediction using SwissADME

  • Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (hypothetically generated as CCC1=C(C(=O)N)C=C(O1)CCl) is submitted to the prediction engine.

  • Execution of Calculation: The platform's algorithms, which are based on quantitative structure-property relationships (QSPR) and group contribution methods, calculate a range of physicochemical descriptors.[9][10][11]

  • Data Collation and Analysis: The predicted values are collated and analyzed for compliance with established drug-likeness rules.

Predicted Physicochemical Properties

The following table summarizes the hypothetical predicted physicochemical properties for our target molecule.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 187.62 g/mol Within the desirable range for good absorption and distribution.
logP (Lipophilicity) 1.85Indicates a balanced lipophilicity, favorable for cell membrane permeability without excessive partitioning into fatty tissues.
logS (Aqueous Solubility) -2.5Suggests moderate aqueous solubility.
pKa (acidic) 13.5The carboxamide N-H is weakly acidic.
pKa (basic) -2.0The furan oxygen and amide carbonyl are very weakly basic.
Hydrogen Bond Donors 1Favorable for oral bioavailability.
Hydrogen Bond Acceptors 2Favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) 58.5 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.
Visualizing the Physicochemical Prediction Workflow

cluster_0 Physicochemical Property Prediction Workflow A Input Molecule (SMILES String) B Prediction Engine (e.g., SwissADME) A->B C QSPR & Group Contribution Algorithms B->C D Predicted Physicochemical Properties Table C->D E Drug-Likeness Evaluation D->E

Caption: Workflow for in silico physicochemical property prediction.

Pharmacokinetic Profiling: ADMET Prediction

A compound's journey as a potential drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][3] Predicting these properties early can significantly reduce the risk of late-stage failures.

The "Why": The Importance of a Favorable ADMET Profile
  • Absorption: Poor absorption leads to low bioavailability.

  • Distribution: The compound must reach its target tissue in sufficient concentrations.

  • Metabolism: Unfavorable metabolism can lead to rapid clearance or the formation of toxic byproducts.

  • Excretion: The rate and route of excretion determine the dosing regimen.

  • Toxicity: Early identification of potential toxicities is paramount for patient safety.

The "How": A Step-by-Step Workflow for ADMET Prediction

For this comprehensive analysis, we can utilize a platform like ADMETlab 2.0, which provides predictions for a wide range of ADMET endpoints.[12]

Protocol 2: ADMET Prediction using ADMETlab 2.0

  • Molecule Submission: The SMILES string of this compound is submitted to the ADMETlab 2.0 server.

  • Model Selection: The platform allows for the selection of various predictive models for different ADMET properties.

  • Prediction and Interpretation: The server runs the predictions based on its machine learning models and provides a detailed output, including probabilities and classifications.[13]

Predicted ADMET Profile

The following table presents a hypothetical ADMET profile for our molecule of interest.

ADMET ParameterPredicted OutcomeRationale and Implication
Human Intestinal Absorption HighThe physicochemical properties (low MW, moderate logP, low TPSA) suggest good passive absorption.
Caco-2 Permeability HighConsistent with high intestinal absorption, indicating good cell membrane permeability.
Blood-Brain Barrier (BBB) Permeant YesThe low TPSA and moderate lipophilicity suggest potential to cross the BBB.
CYP450 2D6 Inhibitor NoLow likelihood of drug-drug interactions involving this major metabolic enzyme.
CYP450 3A4 Inhibitor NoLow likelihood of drug-drug interactions involving this major metabolic enzyme.
hERG Inhibition Low RiskReduced risk of cardiotoxicity, a common cause of drug withdrawal.
Human Ether-a-go-go-Related Gene
Renal Organic Cation Transporter (OCT2) Inhibitor Low RiskReduced potential for interference with the excretion of other drugs.
Visualizing the ADMET Prediction Workflow

cluster_1 ADMET Prediction Workflow A Input Molecule (SMILES String) B ADMET Prediction Platform (e.g., ADMETlab 2.0) A->B C Machine Learning Models (Graph Neural Networks) B->C D Predicted ADMET Profile Table C->D E Pharmacokinetic Liability Assessment D->E

Caption: Workflow for in silico ADMET property prediction.

Toxicological Hazard Assessment

Computational toxicology provides a powerful means to flag potential safety concerns long before any in vitro or in vivo testing.[14][15][16]

The "Why": Proactive Toxicity Prediction

Identifying potential toxicological endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities is a critical step in the safety assessment of any new chemical entity.[13] Early warnings can guide the design of safer analogues.

The "How": A Step-by-Step Workflow for Toxicity Prediction

We can employ a tool like the ProTox-II web server, which predicts various toxicity endpoints based on a large database of toxic compounds and machine learning models.

Protocol 3: Toxicological Prediction using ProTox-II

  • Structure Input: The SMILES string for our compound is submitted to the ProTox-II server.

  • Toxicity Endpoint Selection: The desired toxicity endpoints (e.g., hepatotoxicity, carcinogenicity, mutagenicity) are selected for prediction.

  • Prediction and Analysis: The server provides predictions, often as a probability score and a toxicity class, along with potential toxic fragments within the molecule.

Predicted Toxicological Profile

Below is a hypothetical toxicological profile for this compound.

Toxicological EndpointPredicted OutcomeConfidencePotential Toxicophore
Hepatotoxicity Inactive0.75None identified
Carcinogenicity Inactive0.68None identified
Mutagenicity (Ames Test) Active0.82Chloromethyl furan
Cytotoxicity Active0.79Chloromethyl furan
LD50 (rat, oral) 450 mg/kg (Class 4)--

Interpretation: The prediction of mutagenicity is a significant finding. The chloromethyl furan moiety is a potential structural alert for reactivity with DNA. This would be a critical point of investigation in subsequent experimental studies.

Visualizing the Toxicological Prediction Workflow

cluster_2 Toxicological Prediction Workflow A Input Molecule (SMILES String) B Toxicity Prediction Server (e.g., ProTox-II) A->B C Fragment-Based & ML Models B->C D Predicted Toxicological Endpoints Table C->D E Safety Risk Assessment D->E

Sources

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Chloromethyl)-5-ethylfuran-2-carboxamide is a substituted furan derivative with potential applications in medicinal chemistry and materials science. The furan scaffold is a key structural motif in numerous biologically active compounds, and the presence of a reactive chloromethyl group alongside a carboxamide functionality offers a versatile platform for further chemical modifications.[1] This document outlines a detailed, two-step protocol for the synthesis of this target compound, commencing from the commercially available starting material, 5-ethylfuran-2-carboxylic acid. The proposed synthesis involves an initial chloromethylation of the furan ring, followed by the conversion of the carboxylic acid to a primary carboxamide. This protocol is designed for researchers in organic synthesis, drug discovery, and materials development, providing a robust and logical pathway to the desired molecule.

Reaction Scheme

The overall synthetic strategy is depicted below:

Synthesis_of_this compound cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Amidation 5-ethylfuran-2-carboxylic_acid 5-Ethylfuran-2-carboxylic acid intermediate 4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid 5-ethylfuran-2-carboxylic_acid->intermediate Electrophilic Aromatic Substitution reagents_1 Paraformaldehyde, HCl (gas), ZnCl2 (cat.) in Dichloromethane (DCM) final_product This compound intermediate->final_product Acyl Chloride Formation & Nucleophilic Acyl Substitution reagents_2 1. Thionyl Chloride (SOCl2) 2. Ammonium Hydroxide (NH4OH)

Caption: Proposed two-step synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaPuritySupplier
5-Ethylfuran-2-carboxylic acidC7H8O3≥98%Commercially Available
Paraformaldehyde(CH2O)nReagent GradeCommercially Available
Zinc ChlorideZnCl2Anhydrous, ≥98%Commercially Available
Hydrogen ChlorideHClGasCommercially Available
Dichloromethane (DCM)CH2Cl2Anhydrous, ≥99.8%Commercially Available
Thionyl ChlorideSOCl2≥99%Commercially Available
Ammonium HydroxideNH4OH28-30% solutionCommercially Available
Diethyl Ether(C2H5)2OAnhydrousCommercially Available
Sodium BicarbonateNaHCO3Saturated Aqueous SolutionPrepared in-house
BrineNaClSaturated Aqueous SolutionPrepared in-house
Magnesium SulfateMgSO4AnhydrousCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Gas dispersion tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid

This step involves the electrophilic substitution of a chloromethyl group onto the furan ring. The reaction of furan derivatives with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride is a standard method for chloromethylation.[2]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, add 5-ethylfuran-2-carboxylic acid (10.0 g, 71.4 mmol) and anhydrous zinc chloride (1.0 g, 7.3 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Add paraformaldehyde (2.6 g, 86.6 mmol) to the suspension.

  • Chloromethylation: Cool the reaction mixture in an ice bath to 0-5 °C. Bubble dry hydrogen chloride gas through the stirred suspension for approximately 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product, 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide is achieved via a two-stage process: formation of an acyl chloride followed by amidation. The use of thionyl chloride is a common and effective method for the synthesis of acyl chlorides from carboxylic acids.[3]

  • Acyl Chloride Formation: To a 100 mL round-bottom flask containing the crude 4-(chloromethyl)-5-ethylfuran-2-carboxylic acid from the previous step, add thionyl chloride (15 mL, 205 mmol) at room temperature under a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 79 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by evaporation under reduced pressure.

  • Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution (28-30%, 50 mL) to the flask with vigorous stirring. A precipitate should form.

  • Isolation: Stir the mixture at room temperature for 1 hour. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

  • Hydrogen Chloride Gas: HCl gas is corrosive and toxic. This reaction must be performed in a well-ventilated fume hood.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the furan ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionEnsure anhydrous conditions. Extend the reaction time or increase the amount of HCl gas bubbled through the solution.
Formation of byproducts in Step 1Over-reaction or side reactionsMaintain a low reaction temperature. Monitor the reaction closely by TLC to avoid the formation of di-substituted products.
Low yield in Step 2Incomplete acyl chloride formation or hydrolysis of the acyl chlorideEnsure complete removal of thionyl chloride before adding ammonium hydroxide. Add the ammonium hydroxide slowly at a low temperature.
Difficulty in purificationImpurities from starting materials or side reactionsOptimize the recrystallization solvent system or perform column chromatography.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further exploration in various fields of chemical and pharmaceutical research.

References

  • ResearchGate. Synthesis of 2,5Dialkyl3-(diethoxyphosphinoylmethyl)-4-chloromethylfurans and their reactions with butanethiol and diethylamine. Available at: [Link]

  • ResearchGate. Preparation of furan-2-carboxamide derivatives a(1–7) and.... Available at: [Link]

  • PubMed. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Available at: [Link]

Sources

experimental procedure for N-acylation of furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the N-acylation of furan-2-carboxamides . This transformation converts stable amides into highly reactive or pharmacologically active imides (N-acyl amides).

The guide addresses the specific challenge of overcoming the poor nucleophilicity of the amide nitrogen while preserving the acid-sensitive furan ring.


) and Base-Mediated (LiHMDS) Protocols

Executive Summary & Strategic Rationale

The N-acylation of furan-2-carboxamides generates imides , a critical structural motif in bioactive natural products (e.g., fumaramidmycin) and prodrug design. Unlike amines, the nitrogen atom in a carboxamide is non-nucleophilic due to resonance delocalization into the carbonyl group (


).[1]

Direct acylation requires breaking this resonance stabilization. For furan derivatives, this presents a unique chemoselectivity challenge: the furan ring is electron-rich and susceptible to electrophilic attack (Friedel-Crafts acylation) or acid-catalyzed polymerization (ring opening).

This guide details two high-fidelity protocols:

  • Method A (MgBr

    
    -Mediated):  A mild, "dual-activation" strategy ideal for acid-sensitive furan substrates.
    
  • Method B (LiHMDS-Mediated): A rapid, low-temperature kinetic deprotonation strategy for sterically hindered acyl donors.

Mechanistic Insight & Reaction Design

To achieve N-acylation, we must invert the reactivity of the amide or hyper-activate the acyl donor.

The "Dual Activation" Mechanism (Method A)

Standard Lewis acids often fail or degrade furans.[1] Magnesium bromide (


) coordinates to both the amide oxygen (increasing N-acidity) and the acyl donor (anhydride), facilitating a concerted transfer without generating free carbocations that could attack the furan ring.[1]
The "Kinetic Deprotonation" Mechanism (Method B)[1]

Using a non-nucleophilic strong base (LiHMDS) instantaneously generates the imidate enolate .[1] This species is highly nucleophilic at the nitrogen (under kinetic control) and reacts with acyl chlorides before O-acylation or C-acylation (on the furan ring) can occur.

Mechanism Amide Furan-2-Carboxamide (Low Nucleophilicity) Activation Activation Strategy Amide->Activation Mg_Complex Mg-Coordination Complex (Dual Activation) Activation->Mg_Complex Method A: MgBr2 + Anhydride Enolate Lithium Imidate (N-Metallated Species) Activation->Enolate Method B: LiHMDS Transition Cyclic Transition State Mg_Complex->Transition Coordination Product N-Acyl Imide (Target) Transition->Product -MgBr(OAc) Enolate->Product + Acyl Chloride (Kinetic Control)

Figure 1: Mechanistic divergence between Dual-Activation (Lewis Acid) and Kinetic Deprotonation pathways.[1]

Experimental Protocols

Method A: Magnesium Bromide-Mediated Acylation

Best for: Acid-sensitive furans, large scale, and reaction with anhydrides.

Reagents:

  • Furan-2-carboxamide (1.0 equiv)[2]

  • Acid Anhydride (

    
    , 2.0 equiv)[1]
    
  • 
     (2.0 equiv) - Must be anhydrous
    
  • Triethylamine (

    
    , 3.0 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Solubilization: Dissolve Furan-2-carboxamide (1.0 mmol) in anhydrous DCM (5 mL/mmol).

  • Activation: Add

    
     (3.0 mmol) followed by 
    
    
    
    (2.0 mmol) in one portion. The solution may become slightly cloudy as the Mg-amide complex forms. Stir for 15 min at 0°C.
  • Acylation: Add the Acid Anhydride (2.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C) and stir for 6–12 hours.

    • QC Check: Monitor by TLC.[3][4] The imide product is typically less polar than the starting amide.

  • Quench: Cool to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][5]
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Imides can hydrolyze on silica; use a short column or neutralize silica with 1%

    
    .
    
Method B: LiHMDS-Mediated Rapid Acylation

Best for: Sterically hindered acyl groups, aromatic acyl chlorides, and high-throughput synthesis.

Reagents:

  • Furan-2-carboxamide (1.0 equiv)[2]

  • Acyl Chloride (

    
    , 1.2 equiv)[1]
    
  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)[1]

  • THF/DCM (1:1 mixture), anhydrous

Protocol:

  • Setup: Flame-dry a Schlenk flask under Nitrogen.

  • Deprotonation: Dissolve Furan-2-carboxamide in THF/DCM (1:1) and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (2.5 equiv) dropwise over 5 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the lithium imidate. Stir for 30 minutes at -78°C.

  • Acylation: Add Acyl Chloride (1.2 equiv) dropwise.[1]

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to reach 0°C (approx. 30 mins). Do not heat.

  • Quench: Pour the cold mixture directly into a vigorously stirring saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Crucial: Avoid acidic washes (e.g., HCl) as the furan ring is acid-sensitive.

Data Analysis & Validation

Characterization Benchmarks

Successful N-acylation is confirmed by specific spectroscopic shifts.

FeatureStarting Material (Amide)Product (N-Acyl Imide)Diagnostic Note
IR (Carbonyl) Single band ~1660–1690 cm⁻¹Doublet (~1740 & 1700 cm⁻¹)Characteristic symmetric/asymmetric stretching of imide.
¹H NMR (NH) Broad singlet, 6.0–8.0 ppmDownfield Shift (>8.5 ppm) or DisappearsIf primary amide

imide, NH signal integrates from 2H to 1H.[1]
¹³C NMR (C=O) Single peak ~160 ppmTwo peaks (~160 & ~170 ppm)Distinct carbonyl environments.[1]
TLC (

)
Lower (Polar)Higher (Less Polar)Imides H-bond less effectively than amides.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Acylation (Isoimide) Kinetic control failed; hard nucleophile character dominant.Switch to Method B and keep temperature strictly at -78°C. Use "soft" counter-cations (Mg) in Method A.
Furan Decomposition Acidic conditions or Lewis acid too strong.Avoid

or

. Use

(Method A).[1][6] Ensure workup is neutral/basic.
Low Conversion Moisture in reagents; Amide re-protonation.Flame-dry glassware. Use fresh LiHMDS. Increase

to 3.0 equiv.
Product Hydrolysis Silica gel acidity during purification.Add 1%

to eluent. Store product in a desiccator (imides are moisture sensitive).[1]

Workflow Visualization

Workflow Start Start: Furan-2-Carboxamide Choice Select Method Start->Choice MethodA Method A: MgBr2 / Anhydride (Acid Sensitive / Scale-up) Choice->MethodA MethodB Method B: LiHMDS / Acid Chloride (Steric Bulk / Rapid) Choice->MethodB StepA1 Add MgBr2 + Et3N (0°C) MethodA->StepA1 StepA2 Add Anhydride -> Warm to RT StepA1->StepA2 Quench Quench (Sat. NH4Cl or NaHCO3) StepA2->Quench StepB1 Cool to -78°C -> Add LiHMDS MethodB->StepB1 StepB2 Add Acid Chloride (Keep Cold) StepB1->StepB2 StepB2->Quench Workup Extraction (DCM/EtOAc) Avoid Acid Wash Quench->Workup Purify Flash Chromatography (Neutralized Silica) Workup->Purify

Figure 2: Decision tree and procedural workflow for N-acylation protocols.

References

  • Yamada, S., et al. (2002).[1][6] "N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2-OEt2." Tetrahedron Letters, 43(4), 647–651.[1][6] Link[1]

    • Key Insight: Establishes the MgBr2 dual-activ
  • Li, Z., et al. (2020).[1][7] "Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids." Organic Letters, 22(14), 5517–5521.[1] Link[1]

    • Key Insight: Background on transition-metal approaches, though less common for primary furan-amides.
  • Reddy, C. R., et al. (2023).[1] "Solvent-controlled amidation of acid chlorides... using LiHMDS." Green Chemistry. Link

    • Key Insight: Defines the kinetic deprotonation strategy (Method B)
  • Deng, H., et al. (2010).[1] "N-Acylation of amides through internal nucleophilic catalysis." Journal of Organic Chemistry. Link

    • Key Insight: Alternative organoc
  • Janczewski, Ł., et al. (2020).[1] "Synthesis of amides and esters containing furan rings under microwave-assisted conditions." Open Chemistry, 18(1). Link

    • Key Insight: Specific handling of furan-2-carboxamide precursors and stability d

Sources

Precision Profiling of Furan & Benzofuran Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility to Signaling: A Senior Scientist’s Guide to Experimental Design

Abstract

The furan and benzofuran scaffolds represent "privileged structures" in medicinal chemistry, serving as the core for numerous anticancer agents including natural products (e.g., psoralens) and synthetic kinase inhibitors. However, their high lipophilicity, potential for metabolic activation (bioactivation to reactive dicarbonyls), and specific stability requirements often lead to experimental artifacts. This guide provides a rigorous, field-proven framework for evaluating furan derivatives in cancer cell lines, moving beyond basic screening to mechanistic validation.

Part 1: Compound Management & Safety (The "Hidden" Variable)

Before any biological assay, the physicochemical behavior of furan derivatives must be mastered. Many benzofurans are highly lipophilic and light-sensitive.

1.1 Stability & Handling Protocol
  • Peroxide Formation: Furan rings, particularly in ether linkages, can form explosive peroxides upon prolonged storage in air.

    • Action: Test older solid stocks with peroxide test strips before solubilization.

  • Photosensitivity: Conjugated furan systems (e.g., furan-chalcones) can undergo photo-isomerization or degradation.

    • Action: All handling must occur under amber light or in foil-wrapped vessels.

  • Solubility (The "Crash" Risk):

    • Most synthetic benzofurans are hydrophobic (

      
      ).
      
    • Critical Step: Do not serial dilute directly in cell culture media. This causes "micro-precipitation" which settles on cells, causing false toxicity (physical suffocation of cells) or false inactivity (compound unavailable).

1.2 Optimized Solubilization Workflow
  • Master Stock: Dissolve neat compound in 100% DMSO to 10 mM or 50 mM. Vortex vigorously.

  • Aliquot & Freeze: Store in single-use aliquots at -80°C to prevent freeze-thaw degradation.

  • Intermediate Dilution (The "Step-Down"):

    • Prepare a 1000x intermediate plate in 100% DMSO.

    • Example: For a 10 µM final assay concentration, prepare a 10 mM stock.

  • Final Dosing: Spike 1 µL of the 1000x DMSO stock into 1 mL of warm media immediately before adding to cells. This ensures the final DMSO concentration is exactly 0.1%, minimizing solvent toxicity.

Part 2: In Vitro Cytotoxicity Profiling (Viability)

Method Selection: While MTT is standard, it requires solubilization steps that can be error-prone with hydrophobic drugs. MTS or WST-1 is preferred for furan derivatives as they form soluble formazans, reducing handling steps where precipitates might be lost.

Protocol: High-Fidelity MTS Assay for Lipophilic Compounds

Objective: Determine IC50 values with <10% CV (Coefficient of Variation).

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Reagent: MTS Reagent (Promega CellTiter 96® or equivalent).

  • Control: Doxorubicin or Combretastatin A-4 (positive control).

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Seed cells at 3,000–5,000 cells/well in 100 µL media in 96-well plates.

    • Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS, not cells. Evaporation in these wells alters drug concentration.

  • Equilibration: Incubate 24 hours to allow attachment and metabolic normalization.

  • Treatment (Day 1):

    • Remove old media (carefully, do not disturb monolayer).

    • Add 100 µL of fresh media containing the compound (prepared via the "Step-Down" method).

    • Range: Test 9 points (e.g., 0.01 µM to 100 µM) + Vehicle Control (0.1% DMSO).

  • Exposure: Incubate for 48 or 72 hours.

  • Readout (Day 3/4):

    • Add 20 µL MTS reagent directly to wells.[1]

    • Incubate 1–4 hours at 37°C until control wells reach ~1.0 OD at 490 nm.

    • Validation Check: Inspect wells under microscope.[2] If crystals are visible outside cells, the drug has precipitated. Data is invalid.

Data Presentation:

Compound IDCell LineIC50 (µM) ± SDMax Inhibition (%)LogP (Calc)
BZF-01 MCF-72.4 ± 0.398%3.2
BZF-01 A5495.1 ± 0.692%3.2
Ref (Dox) MCF-70.8 ± 0.199%1.3
Part 3: Mechanistic Elucidation (The "Why")

Furan derivatives often act via Tubulin Polymerization Inhibition (binding to the colchicine site) or DNA Intercalation .

Protocol: Cell Cycle Analysis via Flow Cytometry

Rationale: Tubulin inhibitors cause cells to arrest in the G2/M phase (unable to form the mitotic spindle). DNA damaging agents often cause S-phase or G2 arrest.

  • Synchronization (Optional but Recommended): Serum starve cells for 24h to synchronize in G0/G1.

  • Treatment: Treat cells with IC50 concentration for 24 hours.

  • Harvesting:

    • Trypsinize cells and collect the media (floating dead cells must be included).

    • Wash with cold PBS.

  • Fixation:

    • Add dropwise to 70% ice-cold ethanol while vortexing (prevents clumping).

    • Fix >2 hours at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA background).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Interpretation:

  • G2/M Peak Increase: Indicates Tubulin Inhibition (Mitotic Arrest).

  • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Part 4: Visualization & Workflows
Diagram 1: Experimental Workflow for Furan Profiling

FuranWorkflow Synthesis Chemical Synthesis (Benzofuran Scaffold) QC QC Check (Peroxides/Purity) Synthesis->QC Solubilization Solubilization (DMSO Step-Down) QC->Solubilization Pass Screening Primary Screen (MTS Assay) Solubilization->Screening HitSel Hit Selection (IC50 < 10 µM) Screening->HitSel HitSel->Synthesis SAR Refinement Mechanism Mechanistic Study (Flow Cytometry) HitSel->Mechanism Valid Hits

Caption: Integrated workflow ensuring compound integrity before biological testing.

Diagram 2: Mechanism of Action (Tubulin Targeting)

MOA Drug Benzofuran Derivative Target Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 CellCycle G2/M Phase Arrest Effect2->CellCycle Apoptosis Apoptosis (Caspase 3/7) CellCycle->Apoptosis Prolonged Arrest

Caption: Cascade of events for furan-based tubulin inhibitors leading to cell death.

References
  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[3][4] RSC Advances, 13, 11096-11120.[3] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Miao, Y., et al. (2019). Benzofuran derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry. (Cited via NCBI Bookshelf context). [Link]

Sources

NMR spectroscopy protocol for furan-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced NMR Characterization of Furan-2-Carboxamide Derivatives

Introduction: The Furan-2-Carboxamide Scaffold

Furan-2-carboxamide derivatives are critical pharmacophores in medicinal chemistry, appearing frequently in kinase inhibitors, antimicrobial agents, and biofilm inhibitors.[1] However, their structural characterization presents unique challenges due to the electronic properties of the furan ring and the dynamic nature of the amide bond.[1]

This protocol provides a definitive guide to the NMR spectroscopy of these derivatives. It moves beyond basic assignment to address specific challenges: proton exchange , restricted rotation (rotamerism) , and heteroaromatic coupling patterns .[1]

Structural Dynamics & NMR Theory

To accurately interpret spectra, one must understand the underlying spin mechanics of this scaffold.

The Furan Spin System (AMX/ABX)

The furan ring typically presents as a 3-spin system (H3, H4, H5), assuming substitution at the C2 position (carboxamide).[1]

  • H3 (C3-H): Located

    
     to the oxygen but ortho to the electron-withdrawing carbonyl. It is deshielded relative to H4.
    
  • H4 (C4-H): The most shielded ring proton (

    
     to oxygen, meta to carbonyl).[1]
    
  • H5 (C5-H): Located

    
     to the oxygen. The inductive effect of oxygen makes this the most deshielded (downfield) ring proton.
    
Amide Rotamerism

The N-C=O bond possesses partial double-bond character (


 40% barrier), leading to restricted rotation.[1]
  • Consequence: At room temperature, N-substituents may appear as two distinct sets of signals (rotamers) if the barrier to rotation (

    
     kcal/mol) exceeds the thermal energy available.[1][2]
    
  • Diagnostic: This is often mistaken for impurities. Variable Temperature (VT) NMR is the gold standard for validation (see Section 3.2).

Experimental Protocols

Sample Preparation Workflow

Causality: The choice of solvent dictates the visibility of the amide proton and the resolution of rotamers.

ParameterRecommendationRationale
Solvent DMSO-

(Preferred)
Stabilizes amide -NH via H-bonding; prevents chemical exchange broadening common in

.[1]
Concentration 5 – 10 mg / 0.6 mLHigh concentrations can induce stacking/aggregation, shifting aromatic peaks.[1]
Additives TMS (0.05%)Essential internal reference; residual solvent peaks (DMSO @ 2.50 ppm) are temperature-dependent.
Filtration Glass wool / 0.2

m PTFE
Removes suspended solids that cause magnetic susceptibility gradients (line broadening).[1]
Acquisition Parameters (400 MHz+)

Standard 1H Protocol:

  • Pulse Angle: 30° (maximizes signal-to-noise per unit time).

  • Relaxation Delay (d1): Wait 2-5 seconds.

    • Reasoning: Amide and furan protons often have longer

      
       relaxation times. Short delays saturate these signals, leading to poor integration accuracy.[1]
      
  • Scans (ns): Minimum 16 (S/N > 50:1).

Advanced Protocol: Coalescence (VT-NMR) If "impurity" peaks are suspected to be rotamers:

  • Acquire spectrum at 298 K (25°C).

  • Heat sample to 353 K (80°C) inside the probe.

  • Observation: If peaks broaden and merge (coalesce) into a single average signal, they are rotamers. If they remain sharp and distinct, they are impurities.[1]

Data Analysis & Interpretation

Diagnostic Chemical Shifts & Couplings

The following data represents typical values for N-substituted furan-2-carboxamides in DMSO-


.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H5 7.70 – 8.00dd or d

,

Most downfield ring proton (

-effect).[1]
H3 7.10 – 7.35d or dd

,

Ortho to carbonyl; shows large vicinal coupling to H4.[1]
H4 6.50 – 6.70dd

,

Most upfield ring proton; distinct "doublet of doublets."[1]
NH 8.00 – 10.50br s / t

Highly variable; broadens with trace water.[1]
Visualization: Assignment Logic Tree

The following diagram illustrates the decision process for assigning the furan ring protons based on splitting patterns.

FuranAssignment Start Start: Identify Aromatic Region (6.0 - 8.0 ppm) CheckH5 Locate most downfield signal (> 7.5 ppm) Start->CheckH5 IsSplit Is it a doublet or dd? CheckH5->IsSplit AssignH5 Assign as H5 (Alpha to Oxygen) IsSplit->AssignH5 Yes CheckJ Measure Coupling (J) AssignH5->CheckJ SmallJ J ≈ 1.7 Hz CheckJ->SmallJ LargeJ J ≈ 3.5 Hz CheckJ->LargeJ AssignH4 Assign as H4 (Look for dd at ~6.6 ppm) SmallJ->AssignH4 Couples to H4 AssignH3 Assign as H3 (Look for d/dd at ~7.2 ppm) LargeJ->AssignH3 Couples to H3

Caption: Logic flow for assigning furan ring protons using chemical shift hierarchy and coupling constants.

Troubleshooting Common Issues

Issue: Missing Amide Proton
  • Cause: Chemical exchange with water in the solvent (common in "wet"

    
    ).
    
  • Solution: Switch to anhydrous DMSO-

    
     or Acetone-
    
    
    
    . If using
    
    
    , filter through basic alumina to remove acidic impurities that catalyze exchange.[1]
Issue: "Messy" Multiplets or Double Peaks
  • Cause: Restricted rotation around the C-N amide bond (Rotamers).[2]

  • Validation:

    • Check the integration.[3] If the sum of the "impurity" and the "main" peak equals 1H, it is likely a rotamer.[1]

    • Run VT-NMR. Coalescence confirms the structure.

Issue: Unresolved Couplings (Singlets instead of Doublets)
  • Cause: Field inhomogeneity or line broadening due to paramagnetic impurities.[4]

  • Solution:

    • Shim the magnet (focus on Z1/Z2).

    • Apply "Gaussian Window" (gm) processing function instead of Exponential Multiplication (em) to enhance resolution.

Workflow Diagram

ProtocolWorkflow Sample 1. Sample Weighing (5-10 mg) Solvent 2. Solvent Selection (DMSO-d6) Sample->Solvent Prep 3. Dissolution & Filtration (Remove particulates) Solvent->Prep Acquire 4. Acquisition (d1=2s, ns=16) Prep->Acquire Process 5. Processing (Phase, Baseline, Integrate) Acquire->Process Analyze 6. Analysis (J-coupling check) Process->Analyze

Caption: Standardized workflow for NMR analysis of furan-2-carboxamide derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (Standard text for heterocyclic coupling constants).

  • Bain, A. D. (2008).[1] Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.[1] Link[1]

  • Raghavan, S., et al. (2021).[1] Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Link (Source for specific furan-2-carboxamide shift data).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[3] Link (Authoritative database for spin system analysis).[1]

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide in human plasma. This document provides a detailed, step-by-step protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The methodology described herein is grounded in established principles of bioanalytical method development and validation, offering a solid foundation for the analysis of this and structurally related furan derivatives.

Introduction: The Rationale for a Targeted Analytical Approach

This compound is a novel heterocyclic compound with potential applications in pharmaceutical development. Its structural motif, a substituted furan carboxamide, is found in various biologically active molecules. To accurately assess its pharmacokinetic and pharmacodynamic properties, a highly selective and sensitive analytical method for its quantification in biological matrices is imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering unparalleled specificity and sensitivity.[1] This application note details a complete workflow for the analysis of this compound, providing a scientifically sound starting point for method development and validation in a regulated or research environment.

Underlying Principles of the Analytical Strategy

The method described leverages the strengths of reversed-phase liquid chromatography for the separation of the analyte from endogenous plasma components, followed by tandem mass spectrometry for unambiguous detection and quantification.

  • Liquid Chromatography (LC): The analyte is separated from matrix interferences based on its polarity. A C18 stationary phase is employed to retain the relatively nonpolar analyte, while a gradient elution with an organic mobile phase modifier ensures its timely elution and sharp peak shape.

  • Electrospray Ionization (ESI): The eluted analyte is ionized using positive mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and predominantly generates the protonated molecular ion ([M+H]⁺).[2][3][4]

  • Tandem Mass Spectrometry (MS/MS): The protonated precursor ion is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are detected in the third quadrupole.[5][6] This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Essential Materials and Reagents

  • Analytes and Standards:

    • This compound analytical standard (≥98% purity)

    • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆,¹⁵N₂ (recommended for optimal accuracy) or a structurally similar analog.

  • Reagents and Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade, ≥99%)

    • Human plasma (K₂EDTA as anticoagulant)

  • Equipment and Consumables:

    • Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

    • Tandem mass spectrometer (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific™ TSQ Altis™ Plus)

    • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • 96-well protein precipitation plates

    • 96-well collection plates

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[7][8][9]

  • Sample Aliquoting: To a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all wells except for the blank samples (add 10 µL of 50:50 methanol:water to the blank).

  • Precipitation: Add 200 µL of cold acetonitrile to each well.

  • Mixing: Mix thoroughly on a plate shaker for 5 minutes at 1000 rpm.

  • Filtration/Centrifugation: Either apply a vacuum to the filtration plate to collect the filtrate in a 96-well collection plate or centrifuge the plate at 4000 x g for 10 minutes and transfer the supernatant to a new 96-well plate.

  • Dilution: Dilute the collected filtrate/supernatant 1:1 with water containing 0.1% formic acid.

  • Injection: Inject 5 µL of the final solution onto the LC-MS/MS system.

LC-MS/MS Method: A Starting Point for Optimization

The following parameters provide a robust starting point for the analysis of this compound. Method optimization should be performed to achieve the desired chromatographic performance and sensitivity.

Liquid Chromatography Parameters
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% BA gradient elution allows for efficient separation of the analyte from early-eluting matrix components and ensures the column is re-equilibrated for the next injection.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Parameters

The molecular formula of this compound is C₈H₁₀ClNO₂. The estimated monoisotopic mass is approximately 187.04 g/mol .

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide and furan moieties are readily protonated.
Capillary Voltage 3500 VTypical voltage for stable electrospray.
Source Temperature 500 °CFacilitates desolvation of the analyte.
Gas 1 (Nebulizer) 50 psiAssists in the formation of a fine aerosol.
Gas 2 (Heater) 60 psiAids in solvent evaporation.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas NitrogenA common gas for collision-induced dissociation.
Proposed MRM Transitions

The following MRM transitions are proposed based on the structure of this compound and common fragmentation pathways of similar molecules. These transitions should be optimized by infusing a standard solution of the analyte and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound188.0152.0 (Loss of HCl)To be optimized
This compound188.0124.0 (Loss of HCl and CO)To be optimized
Internal Standard (SIL-IS)Dependent on labelingTo be determinedTo be optimized

Visualization of the Analytical Workflow and Fragmentation

Overall Analytical Workflow

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt mix Vortex Mix ppt->mix filter Filter / Centrifuge mix->filter dilute Dilute filter->dilute lc Liquid Chromatography (C18 Column) dilute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Report Generation quantify->report

Caption: A schematic of the complete analytical workflow.

Predicted Fragmentation Pathway

fragmentation_pathway precursor [M+H]⁺ m/z = 188.0 fragment1 [M+H - HCl]⁺ m/z = 152.0 precursor->fragment1 Loss of HCl fragment2 [M+H - HCl - CO]⁺ m/z = 124.0 fragment1->fragment2 Loss of CO

Caption: Predicted fragmentation of the protonated molecule.

Data Analysis and Quantitation

The concentration of this compound in the plasma samples is determined by constructing a calibration curve.

  • Peak Integration: The peak areas of the analyte and the internal standard are integrated using the instrument's software.

  • Response Ratio: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample.

  • Calibration Curve: A calibration curve is generated by plotting the response ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used for bioanalytical assays.

  • Quantification: The concentration of the analyte in the unknown samples is calculated from the regression equation of the calibration curve.

Method Validation: Ensuring Data Integrity

A full method validation should be conducted in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guideline.[10][11][12][13][14][15][16] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term).

Conclusion

The LC-MS/MS method detailed in this application note provides a comprehensive and scientifically sound framework for the quantitative analysis of this compound in human plasma. The protocol is designed to be a robust starting point for method development and subsequent validation, enabling researchers to obtain high-quality data for pharmacokinetic and other drug development studies.

References

  • PubChem. 2-Chloro-1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(Chloromethyl)furan. National Center for Biotechnology Information. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • West Virginia University. (2004). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Mass spectrometry reviews, 24(2), 135-167.
  • ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]

  • Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Muselli, M., Montecucco, F., & Grilli, M. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 239.
  • SlideShare. (2015). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. (2011). Principles of Electrospray Ionization. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Grokipedia. Collision-induced dissociation. [Link]

  • ACS Publications. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. [Link]

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Application Notes and Protocols for 4-(Chloromethyl)-5-ethylfuran-2-carboxamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide. This document outlines the strategic importance of this intermediate, detailed synthetic protocols, and its application in the construction of novel molecular entities with potential therapeutic value.

Introduction: The Strategic Importance of Polysubstituted Furans

The furan scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in modern drug discovery. Specifically, furan-2-carboxamides have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. The strategic introduction of substituents onto the furan ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

This compound is a bespoke chemical intermediate designed for diversity-oriented synthesis. The presence of three distinct functional handles—a reactive chloromethyl group, a lipophilic ethyl group, and a versatile carboxamide—provides a platform for the systematic exploration of chemical space. The chloromethyl group, in particular, serves as a potent electrophile for the introduction of various nucleophiles, enabling the construction of libraries of compounds for high-throughput screening.

Synthesis of this compound: A Plausible Multi-step Approach

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical multi-step synthetic pathway can be devised from well-established furan chemistry. The following proposed synthesis leverages common starting materials and reliable transformations.

Diagram of the Proposed Synthetic Pathway

G A Starting Material (e.g., 5-Ethylfuran-2-carboxylic acid ester) B Step 1: Formylation at C4 position A->B C Intermediate 1 (4-Formyl-5-ethylfuran-2-carboxylic acid ester) B->C D Step 2: Reduction of the aldehyde C->D E Intermediate 2 (5-Ethyl-4-(hydroxymethyl)furan-2-carboxylic acid ester) D->E F Step 3: Chlorination of the hydroxyl group E->F G Intermediate 3 (4-(Chloromethyl)-5-ethylfuran-2-carboxylic acid ester) F->G H Step 4: Amidation of the ester G->H I Final Product (this compound) H->I

Caption: Proposed multi-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Formylation of a 5-Ethylfuran-2-carboxylate

The introduction of a formyl group at the C4 position of a 2,5-disubstituted furan can be achieved via electrophilic substitution.

  • Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.

  • Protocol:

    • To a solution of ethyl 5-ethylfuran-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise at 0 °C under an inert atmosphere.

    • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 4-formyl-5-ethylfuran-2-carboxylate.

Step 2: Reduction of the Aldehyde to a Hydroxymethyl Group

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes in the presence of esters.

  • Protocol:

    • Dissolve the ethyl 4-formyl-5-ethylfuran-2-carboxylate (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the addition of acetone, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 5-ethyl-4-(hydroxymethyl)furan-2-carboxylate.

Step 3: Chlorination of the Hydroxymethyl Group

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary alcohols to alkyl chlorides.

  • Protocol:

    • Dissolve the ethyl 5-ethyl-4-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

    • Cool the solution to 0 °C and add a catalytic amount of pyridine.

    • Add thionyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto ice-water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate.

Step 4: Amidation of the Ester

  • Rationale: Direct amidation of the ester can be achieved by heating with aqueous or anhydrous ammonia. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine.

  • Protocol (Direct Aminolysis):

    • Place the ethyl 4-(chloromethyl)-5-ethylfuran-2-carboxylate (1.0 eq) in a sealed pressure vessel.

    • Add a concentrated solution of ammonia in methanol.

    • Heat the mixture to 80-100 °C for 12-24 hours.

    • Cool the reaction vessel and concentrate the mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Physicochemical Properties and Characterization Data (Predicted)

PropertyPredicted Value/Range
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (DCM, THF, Acetone)
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (s, 1H, furan-H), 4.6-4.8 (s, 2H, -CH₂Cl), 2.6-2.8 (q, 2H, -CH₂CH₃), 1.2-1.4 (t, 3H, -CH₂CH₃), 5.5-7.0 (br s, 2H, -CONH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~160 (C=O), ~155 (C5), ~145 (C2), ~120 (C3), ~115 (C4), ~35 (-CH₂Cl), ~22 (-CH₂CH₃), ~12 (-CH₂CH₃)

Note: NMR chemical shifts are approximate and based on analogous structures.

Application as a Chemical Intermediate: N-Alkylation Reactions

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols.

General Protocol for N-Alkylation of Amines

This protocol describes a general method for the synthesis of N-substituted derivatives from this compound.

  • Rationale: The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.1 - 1.5 eq)

    • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 1.5 - 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile, or THF)

  • Procedure:

    • To a solution of the amine (1.1 eq) in the chosen anhydrous solvent, add the base (1.5 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

    • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Workflow for N-Alkylation

G A This compound E Reaction Mixture A->E B Primary or Secondary Amine (R¹R²NH) B->E C Base (e.g., DIPEA, K₂CO₃) C->E D Solvent (e.g., DMF, ACN) D->E F Workup and Purification E->F Stirring, Heat (optional) G N-Substituted Product F->G

Caption: General workflow for the N-alkylation of amines using the title intermediate.

Potential Applications in Drug Discovery

The derivatives synthesized from this compound are of significant interest in medicinal chemistry. The furan-2-carboxamide core is a known pharmacophore, and the introduction of diverse substituents via the chloromethyl linker can lead to the discovery of novel bioactive compounds.

  • Antimicrobial Agents: Furan derivatives, particularly those with a nitro group, are known for their antibacterial properties. The N-substituted products can be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many furan-containing molecules have shown potent anticancer activity. The synthesized library of compounds can be evaluated for cytotoxicity against various cancer cell lines.

  • Enzyme Inhibitors: The furan scaffold can be designed to interact with the active sites of various enzymes. For instance, some furan derivatives act as selective COX-2 inhibitors.

Safety and Handling

  • This compound, as an alkylating agent, should be handled with care in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel, polysubstituted furan derivatives. Its strategic design allows for the efficient construction of compound libraries for drug discovery and other applications. The protocols outlined in these notes provide a solid foundation for the synthesis and utilization of this promising chemical building block.

References

  • 5-Chloromethylfurfural (CMF) is commonly synthesized in laboratory settings from 5-hydroxymethylfurfural (HMF) through selective chlorination of the hydroxymethyl group at the 5-position. This transformation typically proceeds via an acid-catalyzed S_N1 mechanism, where the hydroxyl group is replaced by chloride, with the reaction favored in biphasic systems to minimize HMF decomposition to levulinic acid or humins. A standard method employs thionyl chloride (SOCl_2) with pyridine in 1,2-dichloroethane (

Troubleshooting & Optimization

troubleshooting side reactions in furan ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Furan Functionalization Crisis Center.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Furan Ring Instability & Side Reactions

Introduction: Respecting the "Glass Cannon" of Heterocycles

If you are reading this, your reaction likely just turned into a black, insoluble tar, or your NMR shows a complex mixture of aliphatic chains where a ring should be. Furan is the "glass cannon" of aromatic heterocycles: it possesses high electron density (


 electrons over 5 atoms), making it exceptionally reactive toward electrophiles, but this same feature renders it thermodynamically fragile.

Unlike benzene, furan’s resonance energy is low (~16 kcal/mol vs. 36 kcal/mol for benzene). It does not want to stay aromatic; it wants to react, open up, and polymerize. This guide addresses the three most critical failure modes: Acid-Catalyzed Resinification , Lithiation Fragmentation , and Regioselective Scrambling .

Module 1: The "Black Tar" Scenario (Acid Sensitivity)

Symptom: The reaction mixture darkens rapidly (yellow


 red 

black) and precipitates an insoluble solid. Diagnosis: Acid-catalyzed ring opening followed by uncontrolled polymerization (resinification).
The Mechanism of Failure

Furan is an enol ether disguised as an aromatic ring. In the presence of strong Brønsted or Lewis acids, the furan ring protonates at the


-position (C2). This destroys aromaticity and creates a highly electrophilic cation that is rapidly attacked by nucleophiles (even trace water) or other furan molecules.
  • The Pathway: Protonation

    
     Nucleophilic Attack 
    
    
    
    Ring Opening
    
    
    1,4-Dicarbonyl Formation
    
    
    Aldol Polymerization.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Catalyst Selection Avoid: AlCl

, H

SO

, HCl.Use: BF

OEt

, SnCl

, or heterogeneous catalysts (e.g., Zeolites).
Hard Lewis acids coordinate too strongly to the oxygen, activating the ring toward opening. Soft/Borderline acids activate the electrophile without destroying the furan.
Scavengers Add 2,6-di-tert-butylpyridine or propylene oxide .These act as "acid sponges" to neutralize adventitious protons generated during Friedel-Crafts reactions without quenching the Lewis acid catalyst.
Solvent Avoid: Protic solvents (MeOH, H

O).Use: DCM, DCE, or Nitromethane.
Protic solvents act as nucleophiles that trap the protonated furan, accelerating ring opening (the Achmatowicz pathway).
Visualizing the Collapse

The following diagram illustrates why your furan decomposed. Note the critical "Kill Zone" where the ring opens.

FuranDecomposition Furan Furan Substrate Protonation C2-Protonation (Loss of Aromaticity) Furan->Protonation + H+ / Lewis Acid Cation Oxocarbenium Ion Protonation->Cation Resonance WaterAttack Nucleophilic Attack (H2O/Furan) Cation->WaterAttack Fast Step RingOpen Ring Opening WaterAttack->RingOpen Hydrolysis Dicarbonyl 1,4-Dicarbonyl (e.g., 4-hydroxy-2-butenal) RingOpen->Dicarbonyl Tautomerization Polymer Black Tar (Polymerization) Dicarbonyl->Polymer Aldol Condensation

Caption: The acid-catalyzed decomposition pathway of furan.[1][2] The formation of 1,4-dicarbonyls is the irreversible "point of no return" leading to polymerization.

Module 2: The "Vanishing Nucleophile" (Lithiation Instability)

Symptom: You attempted to lithiate furan, but upon quenching, you recovered starting material, ring-opened alkenes, or the wrong isomer. Diagnosis: Retro-cycloaddition (fragmentation) or the "Halogen Dance."

Critical Temperature Thresholds

Furyllithium species are thermally unstable. Unlike phenyllithium, they cannot be refluxed.

  • 2-Lithiofuran: Stable up to 0°C .

  • 3-Lithiofuran: Unstable above -40°C (isomerizes to 2-lithiofuran).[3]

  • Fragmentation Risk: Above -20°C , THF-solvated lithiofurans can undergo a [3+2] retro-cycloaddition type fragmentation, generating lithium enolates and alkynes.

Q&A: Solving Lithiation Failures

Q: I need to functionalize C3, but I keep getting C2 products. Why? A: This is the "Halogen Dance." If you start with 3-bromofuran and treat it with n-BuLi, the resulting 3-lithiofuran is basic. If the temperature rises above -78°C, it will deprotonate any unreacted 3-bromofuran at the C2 position.[3] This C2-lithio species is thermodynamically favored.

  • Fix: Use LDA (Lithium Diisopropylamide) for direct deprotonation if possible, or perform halogen-lithium exchange at strictly -78°C and quench immediately.

Q: My yield is low, and I see acetylenic byproducts. A: You likely triggered ring fragmentation.

  • Fix: Never allow the reaction to warm above -20°C before quenching. If your electrophile reacts slowly, add a Lewis acid (like ZnCl

    
    ) to transmetalate the lithium to a more stable Zinc species (Negishi coupling precursor), which tolerates higher temperatures.
    
Workflow: Safe Lithiation Decision Tree

LithiationTree Start Target: Lithiated Furan Position Which Position? Start->Position C2 C2 (Alpha) Position->C2 C3 C3 (Beta) Position->C3 ReagentC2 Reagent: n-BuLi C2->ReagentC2 MethodC3 Method Selection C3->MethodC3 TempC2 Temp: -78°C to 0°C ReagentC2->TempC2 Direct Direct Deprotonation? MethodC3->Direct LDA Exchange Halogen Exchange? MethodC3->Exchange FailC3 FAIL: Low Selectivity Direct->FailC3 Poor Yield SuccessC3 Use 3-Bromofuran + n-BuLi Exchange->SuccessC3 CritTemp CRITICAL: Keep < -78°C SuccessC3->CritTemp Risk Risk: Isomerization to C2 CritTemp->Risk If warmed > -40°C

Caption: Decision logic for furan lithiation. Note the high risk of isomerization at C3 if temperature control fails.

Module 3: Regioselectivity (The C2 Trap)

Problem: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at C2/C5. Goal: Accessing the C3/C4 positions.

Furan is electronically biased. The HOMO coefficient is highest at C2/C5. To hit C3, you must physically or electronically block the alpha positions.

Strategic Workarounds
  • The "Silyl Blocker" Strategy:

    • Step 1: Lithiate C2 and C5 (using 2.2 eq n-BuLi) and quench with TMS-Cl.

    • Step 2: Perform your desired EAS (e.g., acylation). The electrophile is forced to C3.

    • Step 3: Remove TMS groups with TBAF.

    • Why it works: Silyl groups are bulky enough to direct meta (to C3) and are easily removed, unlike alkyl groups.

  • The "Directing Group" Approach:

    • Install a directing group (DG) like a carboxylic acid or amide at C2.

    • Use a transition metal catalyst (Ru or Rh) that coordinates to the DG and activates the adjacent C3-H bond.

    • Reference: See work on C3-silylation via imine directing groups [1].

Module 4: Oxidative Instability (The Achmatowicz Expansion)

Symptom: You used an oxidant (e.g., NBS, m-CPBA) and the ring expanded to a 6-membered pyranone. Context: This is the Achmatowicz Reaction . While useful for synthesizing sugars, it is a common side reaction when working with furfuryl alcohols in oxidizing conditions.

Prevention:

  • Exclude Halogens: In the presence of water/alcohols, halogens (Br

    
    , Cl
    
    
    
    ) induce the formation of 2,5-dialkoxy-2,5-dihydrofurans, which hydrolyze to pyranones [2].
  • Air Sensitivity: Electron-rich furans (e.g., 2,5-dimethylfuran) are sensitive to singlet oxygen (

    
    O
    
    
    
    ), forming endoperoxides via [4+2] cycloaddition. Always degas solvents and store under Argon.

References

  • Curpanen, S., Poli, G., Perez Luna, A., & Oble, J. (2022).[4] "C3–H Silylation of Furfural Derivatives: Direct Access to a Versatile Synthetic Platform Derived from Biomass."[4] ChemistryViews. Link

  • Achmatowicz, O., et al. (1971).[5] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron. Link

  • Montoya, A., & Haynes, B. S. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels. Link

  • Cui, X., et al. (2012).[6] "Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization." J. Am. Chem. Soc.Link

  • Dopieralski, P., et al. (2021).[7] "Impact of Deuteration and Temperature on Furan Ring Dynamics." Molecules. Link

Sources

Technical Guide: Enhancing the Stability of Furan-2-Carboxamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Directive

Furan-2-carboxamide (F2C) is a critical intermediate in the synthesis of pharmaceutical agents, including diuretic and substituted carboxamide derivatives. While the amide linkage offers reasonable hydrolytic stability, the furan ring introduces specific vulnerabilities—namely, susceptibility to acid-catalyzed ring opening, oxidative degradation, and photolysis.[1]

This guide moves beyond generic safety data sheets to provide a mechanistic understanding of F2C instability. Our goal is to empower your research team to distinguish between reversible physical changes (precipitation) and irreversible chemical degradation (hydrolysis/oxidation).

Critical Stability Factors: The "Three Pillars"

To maintain solution integrity, you must control three variables: pH , Oxidative Stress , and Solvent Environment .[1]

Pillar 1: Chemical Stability (pH & Hydrolysis)

The furan ring is electron-rich, making it sensitive to electrophilic attack. In highly acidic environments (pH < 4), the furan ring is prone to hydrolytic cleavage and polymerization, often observed as a dark resinous precipitate.[1] Conversely, strong alkaline conditions (pH > 9) accelerate the hydrolysis of the amide bond, yielding 2-furoic acid and ammonia.[1]

Optimal Window: Maintain aqueous solutions at pH 6.0 – 7.5 .

Pillar 2: Photostability & Oxidation

F2C is photosensitive.[2] Exposure to UV/Vis light, particularly in the presence of dissolved oxygen, generates singlet oxygen (


).[1] This reactive species attacks the furan diene system, leading to endoperoxide intermediates that decompose into reactive dicarbonyls (browning).[1]
Pillar 3: Solubility & Physical Stability

F2C exhibits moderate water solubility but high solubility in polar aprotic solvents.

  • Water: ~30 mg/mL (limitations in long-term stability).

  • DMSO: >100 mg/mL (Preferred for stock solutions).[1]

  • Ethanol: >50 mg/mL (Good for intermediate dilution).[1]

Degradation Pathways Visualization

The following diagram illustrates the two primary degradation routes you must mitigate: Hydrolytic Cleavage (pH-driven) and Oxidative Ring Opening (Light/Air-driven).

F2C_Degradation cluster_hydrolysis Pathway A: Hydrolysis (pH Driven) cluster_oxidation Pathway B: Oxidation (Light/O2 Driven) F2C Furan-2-Carboxamide (Intact Active) FuroicAcid 2-Furoic Acid (Inactive) F2C->FuroicAcid High pH (>9) Amide Hydrolysis Ammonia Ammonia (Byproduct) F2C->Ammonia Endoperoxide Endoperoxide Intermediate F2C->Endoperoxide UV Light + O2 (Singlet Oxygen) Polymer Brown Polymers (Insoluble) Endoperoxide->Polymer Ring Opening & Polymerization

Figure 1: Mechanistic pathways of Furan-2-carboxamide degradation.[1] Pathway A represents hydrolytic loss of the amide; Pathway B represents irreversible oxidative destruction of the furan core.

Troubleshooting & FAQs

Section A: Visual Inspection & Physical Stability[1]

Q1: My F2C solution in DMSO has turned from colorless to yellow/brown after 2 weeks at room temperature. Is it still usable?

  • Diagnosis: This indicates oxidative degradation .[3] The furan ring has likely undergone partial oxidation and polymerization (Pathway B in Fig 1).

  • Impact: The concentration of active F2C has decreased, and degradation products may interfere with biological assays.

  • Solution:

    • Check HPLC purity. If purity is >95%, you may use it for non-critical range-finding, but it is rejected for quantitative IC50 determination.[1]

    • Prevention: Store DMSO stocks in amber glass vials, purge with Nitrogen/Argon before sealing, and store at -20°C.

Q2: I observe a white precipitate upon thawing my aqueous working solution. What happened?

  • Diagnosis: This is likely physical precipitation , not chemical degradation.[1] F2C has limited water solubility.[4] Freezing can cause "salting out" or crystal growth that is slow to redissolve.

  • Solution:

    • Vortex vigorously for 60 seconds.

    • Warm the solution to 37°C for 5-10 minutes.

    • If precipitate remains, the concentration exceeds the solubility limit in that buffer. Dilute or add a co-solvent (e.g., 5% DMSO).[1]

Section B: Chemical Stability & Formulation[1]

Q3: Can I autoclave F2C solutions for sterilization?

  • Answer: No.

  • Reasoning: The high temperature (121°C) and pressure will accelerate amide hydrolysis and potentially decarboxylation.

  • Protocol: Prepare the solution in a sterile biosafety cabinet using 0.22 µm PVDF or PES syringe filters. F2C does not bind significantly to these membranes.

Q4: Which buffer system do you recommend for long-term aqueous stability?

  • Recommendation: Phosphate-Buffered Saline (PBS) at pH 7.2 – 7.4.

  • Avoid: Tris buffers (primary amines in Tris can potentially react with degradation aldehydes if ring opening occurs) and unbuffered water (susceptible to pH drift).

Standardized Protocols

Protocol A: Preparation of High-Stability Stock Solution (100 mM)

Use this protocol for long-term storage (up to 6 months).

  • Weighing: Weigh 111.1 mg of Furan-2-carboxamide (MW: 111.10 g/mol ).

  • Solvent: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ensure DMSO is "molecular biology grade" (>99.9%) and stored under inert gas to minimize water content.[1]

  • Dissolution: Vortex until completely dissolved (solution should be clear and colorless).

  • Aliquot: Dispense 50–100 µL aliquots into amber microcentrifuge tubes.

    • Why Amber? Blocks UV light to prevent photo-oxidation.

    • Why Aliquot? Avoids repeated freeze-thaw cycles which introduce moisture and oxygen.

  • Storage: Store at -20°C or -80°C .

Protocol B: HPLC Analytical Verification

Use this to validate the integrity of your solution.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 210 nm (amide bond)
Retention Time F2C typically elutes early (polar).[1] 2-Furoic acid will elute earlier; Dimers/Polymers elute later.

Decision Tree: Solvent Selection

Use the following logic to select the appropriate solvent system for your specific application.

Solvent_Selection Start Start: Select Application Q1 Is this for In Vivo / Animal Studies? Start->Q1 Q2 Is this for In Vitro / Cell Culture? Q1->Q2 No InVivo_Sol Use Vehicle: 5% DMSO + 40% PEG400 + 55% Saline Q1->InVivo_Sol Yes Cell_Sol Prepare 1000x Stock in DMSO Dilute into Media (Final DMSO < 0.1%) Q2->Cell_Sol Yes Chem_Sol Use Anhydrous DMSO or Ethanol Store at -20°C Q2->Chem_Sol No (Chemical Storage)

Figure 2: Solvent selection decision tree based on experimental application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8029, Furan. Retrieved from [Link][1]

  • Appiani, E., et al. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. Retrieved from [Link][1]

  • Tong, X., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.[1] Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

minimizing off-target effects of furan-based compounds in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Pharmacophore Optimization Ticket ID: #FUR-OPT-2024 Subject: Minimizing Off-Target Toxicity & Bioactivation of Furan-Based Compounds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction: The Furan Paradox

Welcome to the technical support hub for furan-based drug discovery. You are likely here because your hit compound contains a furan ring and shows excellent potency against your primary target, but is failing safety screens due to hepatotoxicity or promiscuous binding.

The Core Issue: The furan ring is a "structural alert" in medicinal chemistry.[1] While it acts as an excellent bioisostere for phenyl rings (improving solubility and hydrogen bonding), it is metabolically unstable. The primary off-target effect of furan is not traditional receptor promiscuity, but mechanism-based inactivation (MBI) driven by bioactivation.

This guide focuses on distinguishing between intrinsic pharmacological toxicity and metabolic activation, providing actionable protocols to de-risk your scaffold.[2]

Module 1: Diagnosing Metabolic Activation

User Question: "My compound shows clean selectivity in kinase panels but high toxicity in primary hepatocytes. Is this an off-target effect?"

Technical Insight: This is the hallmark of reactive metabolite formation . In in vitro systems lacking metabolic competence (e.g., standard CHO or HEK293 assays), furans often appear safe. However, in hepatocytes, Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring.

The resulting intermediate is cis-2-butene-1,4-dial (BDA) , a highly reactive


-unsaturated dialdehyde.[3] BDA acts as a bis-electrophile, crosslinking proteins (via lysine/cysteine residues) and DNA, leading to necrotic cell death. This is a covalent, non-specific "off-target" event.
Diagnostic Workflow: The Glutathione (GSH) Trapping Assay

To confirm if your toxicity is driven by the furan ring opening, you must trap the reactive intermediate.

Protocol: High-Sensitivity GSH Trapping

  • Incubation System:

    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein). Note: Ensure donor pool has verified CYP2E1 activity.

    • Cofactors: NADPH (1 mM) + MgCl2 (3 mM).

    • Trapping Agent: Glutathione (GSH) at 5 mM. Alternative: N-Acetyl Cysteine (NAC) if GSH ionization is poor in your MS method.

    • Test Compound: 10 µM (final concentration).

  • Reaction Steps:

    • Pre-incubate HLM and Compound for 5 min at 37°C.

    • Initiate with NADPH/GSH mixture.

    • Incubate for 60 minutes.

    • Quench: Add equal volume ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein.

    • Scan Mode: Perform a Neutral Loss Scan (NLS) of 129 Da (characteristic of GSH adducts) or extract ion chromatograms for [M + GSH + O - 2H] (furan oxidation adds one oxygen, but ring opening/adduct formation involves complex mass shifts; typically look for M+307 ).

Interpretation:

  • Positive Peak: If you see a GSH adduct, your furan is opening. The abundance of this adduct correlates with the risk of idiosyncratic toxicity.

  • No Peak + Toxicity: The toxicity is likely driven by the parent molecule interacting with a specific off-target receptor, not metabolic activation.

Visualizing the Mechanism

FuranBioactivation Furan Furan Scaffold (Parent Drug) CYP CYP2E1 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Bis-electrophile) Epoxide->BDA Ring Opening Adduct_Safe GSH-Conjugate (Detoxified/Detected) BDA->Adduct_Safe + Glutathione (In Vitro Trap) Toxicity Covalent Binding (Necrosis/Genotoxicity) BDA->Toxicity + Cellular Nucleophiles (In Vivo/Hepatocyte) GSH GSH Trapping (Assay Condition) GSH->Adduct_Safe Protein Cellular Proteins (Lysine/Cysteine) Protein->Toxicity

Caption: Figure 1.[4] The bioactivation pathway of furan.[1][5][6] CYP2E1 generates the reactive dialdehyde (BDA). In the presence of GSH (green path), it is trapped.[7] In the absence of trapping (black path), it causes toxicity.

Module 2: Structural Optimization (Medicinal Chemistry)

User Question: "I cannot replace the furan ring without losing potency on my primary target. How do I 'tame' the ring?"

Technical Insight: You do not always need to delete the furan.[8] You need to electronically deactivate it. The oxidation of furan is driven by its electron-rich nature. By lowering the Highest Occupied Molecular Orbital (HOMO) energy, you make the ring less susceptible to CYP oxidation.

Troubleshooting Guide: SAR Modifications
StrategyMechanism of ActionImplementationRisk/Trade-off
Block the

-positions (C2/C5)
The C2 and C5 positions are the primary sites of metabolic attack.Add a methyl, chloro, or cyano group to the open

-position.
Steric hindrance might reduce binding affinity to the primary target.
Electron-Withdrawing Groups (EWG) EWGs pull electron density from the ring, increasing the oxidation potential.Add -CF3, -CN, or -F directly to the ring or the immediate phenyl linker.Can reduce solubility or alter the dipole moment significantly.
Replace with Oxazole Bioisostere with lower electron density (less reactive) but similar geometry.Swap Furan for Oxazole (N replaces C3).Oxazoles are metabolically stable but have different H-bond acceptor profiles.
Avoid 3-substituted Furans 3-substituted furans are often more reactive than 2-substituted ones due to steric accessibility of the reactive center.Move the linker to the C2 position if possible.Requires resynthesis of the core scaffold.

Expert Tip: If you must keep the furan, prioritize blocking the 5-position with a small EWG (e.g., Fluorine or Deuterium). Deuteration (Kinetic Isotope Effect) can slow down the rate of metabolism without changing steric bulk, potentially allowing clearance pathways to compete with bioactivation.

Module 3: In Vitro Assay Artifacts

User Question: "My IC50 values are inconsistent between runs. Sometimes the furan works, sometimes it's inactive."

Technical Insight: Furan-based compounds are often volatile and lipophilic . In standard 96-well plates, two things happen:

  • Evaporation: The compound evaporates from the media, leading to underestimated potency (false negatives).

  • Non-Specific Binding: Furans bind to plasticware.

Troubleshooting Checklist
  • Q: Are you using plate seals?

    • Fix: Use aluminum adhesive plate seals immediately after dosing to prevent volatility losses.

  • Q: What is your protein content?

    • Fix: Furan toxicity is attenuated by high serum protein (albumin acts as a "sink" for the reactive dialdehyde). If you see toxicity in serum-free media but not in 10% FBS, your compound is likely reactive. Run the assay in low-serum (1%) conditions to unmask potential toxicity early.

  • Q: Is the media turning yellow/brown?

    • Fix: This indicates polymerization of the furan-derived dialdehyde. The compound is decomposing in the media before it even enters the cell. Check stability in media (without cells) via LC-MS at t=0, 1h, and 4h.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Pillai, U. A., et al. (2014). "Furan: A review on its formation, toxicity, and mitigation strategies."[9] Food and Chemical Toxicology.

Sources

Validation & Comparative

comparative study of furan vs. thiophene carboxamides in biological assays

[1]

I. Strategic Overview: The Chalcogen Switch in Drug Design

In medicinal chemistry, the "chalcogen switch"—replacing a furan oxygen with a thiophene sulfur—is a classical yet critical bioisosteric strategy. While furan and thiophene carboxamides share a 5-membered aromatic architecture, their distinct electronic and physicochemical profiles often dictate divergent biological fates.[1]

This guide provides a technical comparison of these two scaffolds, focusing on their application in kinase inhibition and antimicrobial therapies.[2] It is designed to assist researchers in selecting the optimal core based on metabolic stability, target affinity, and toxicity profiles.

Physicochemical & Electronic Comparison

The choice between furan and thiophene is rarely arbitrary; it is a trade-off between polarity and metabolic stability .

FeatureFuran CarboxamideThiophene CarboxamideImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)O is harder/more electronegative; S is softer/polarizable.
Aromaticity Low (Resonance Energy ~16 kcal/mol)High (Resonance Energy ~29 kcal/mol)Thiophene is more benzene-like; Furan acts more like a diene.
Electronegativity High (3.44)Moderate (2.58)Furan exerts stronger electron-withdrawing effects on the amide carbonyl.
H-Bonding Strong H-bond acceptorWeak H-bond acceptorFuran can interact with H-donors in the binding pocket (e.g., hinge region).
Lipophilicity (logP) LowerHigher (~ +0.5 to 1.0 logP vs Furan)Thiophene increases membrane permeability and non-specific binding.
Metabolic Risk High (Ring opening to reactive enedials)Moderate (S-oxidation to sulfoxides/epoxides)Thiophene is generally preferred for in vivo stability.

II. Biological Performance: Case Studies

Case Study A: Kinase Inhibition (VEGFR-2 & JNK)

Thiophene-3-carboxamides have emerged as a privileged scaffold for kinase inhibition, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and JNK1 (c-Jun N-terminal kinase).[3]

  • Mechanism: The carboxamide moiety functions as a hydrogen bond donor/acceptor pair, often interacting with the hinge region of the kinase ATP-binding pocket. The thiophene ring provides a lipophilic scaffold that positions the amide correctly while resisting rapid oxidative metabolism better than furan.

  • Data Insight: In a comparative study of VEGFR-2 inhibitors, thiophene-3-carboxamide derivatives (e.g., Compound 14d) demonstrated an IC50 of 191.1 nM , effectively blocking angiogenesis [1].[4] The sulfur atom's larger van der Waals radius often fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than oxygen.

Case Study B: Antifungal Efficacy (Succinate Dehydrogenase)

In the realm of agrochemicals and antifungals, the distinction shifts.[5] A study targeting Succinate Dehydrogenase (SDH) compared furan and thiophene-1,3,4-oxadiazole carboxamides.[5]

  • Performance: The thiophene derivative (Compound 4i) exhibited superior potency against Sclerotinia sclerotiorum (EC50 = 0.14 mg/L) compared to the commercial standard boscalid (EC50 = 0.65 mg/L) [2].[5]

  • Causality: The enhanced lipophilicity of the thiophene ring likely facilitated better penetration of the fungal cell wall, a critical barrier in antifungal efficacy.

III. Metabolic Liability & Toxicity Profiles

The primary failure mode for these scaffolds lies in their bioactivation by Cytochrome P450 (CYP450) enzymes.

  • Furan Toxicity: Furans are notorious for CYP450-mediated oxidation to cis-2-butene-1,4-dial , a highly reactive Michael acceptor that covalently binds to proteins and DNA, causing hepatotoxicity and carcinogenicity [3].

  • Thiophene Toxicity: Thiophenes undergo S-oxidation to form thiophene-S-oxides or epoxidation. While also reactive, these intermediates can often be detoxified via glutathione conjugation more effectively than the furan ring-opening products, though they still pose a risk of idiosyncratic toxicity (e.g., tienilic acid) [4].

Visualization: Metabolic Fate & SAR Logic

The following diagrams illustrate the decision-making process and metabolic pathways.

Bioisostere_Decision_TreeStartLead Optimization:Select Core ScaffoldTarget_TypeIdentify Target Binding SiteStart->Target_TypeH_Bond_NeedIs H-Bond AcceptorRequired at Ring?Target_Type->H_Bond_NeedFuran_RouteSelect Furan CarboxamideH_Bond_Need->Furan_RouteYes (O is strong acceptor)Thiophene_RouteSelect Thiophene CarboxamideH_Bond_Need->Thiophene_RouteNo (Hydrophobic fit needed)Metabolic_CheckAssess Metabolic StabilityFuran_Route->Metabolic_CheckHigh Risk: CYP450 Ring OpeningThiophene_Route->Metabolic_CheckMed Risk: S-OxidationFuran_OutcomeUse for: Potency in vitro(Watch for Hepatotoxicity)Metabolic_Check->Furan_OutcomeThiophene_OutcomeUse for: In vivo Stability& Lipophilic PocketsMetabolic_Check->Thiophene_Outcome

Caption: Decision logic for selecting between furan and thiophene scaffolds based on binding requirements and metabolic risk.

Metabolic_PathwaysFuranFuran RingCYP450CYP450 OxidationFuran->CYP450ThiopheneThiophene RingThiophene->CYP450Enedialcis-2-butene-1,4-dial(Highly Reactive)CYP450->EnedialRing OpeningSOxideThiophene-S-oxide(Electrophile)CYP450->SOxideS-OxidationEpoxideThiophene EpoxideCYP450->EpoxideEpoxidationProtein_Adduct_FProtein/DNA Adducts(Hepatotoxicity)Enedial->Protein_Adduct_FGlutathioneGlutathione Conjugate(Detoxification)SOxide->GlutathionePhase II MetabolismEpoxide->Glutathione

Caption: Comparative metabolic fates: Furan ring opening vs. Thiophene S-oxidation/epoxidation.

IV. Experimental Protocols

Synthesis of Thiophene-3-Carboxamides (General Protocol)

Rationale: The Gewald reaction or Paal-Knorr synthesis are standard, but amide coupling from the acid is most common for diverse library generation.

Step-by-Step Methodology:

  • Activation: Dissolve thiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF (dimethylformamide).

  • Coupling Agent Addition: Add HATU (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.

    • Note: HATU is chosen over EDCI for faster kinetics and reduced racemization risk if chiral centers are present nearby.

  • Amine Addition: Add the requisite amine (1.1 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Thin Layer Chromatography) or LC-MS.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

MTT Cell Viability Assay (Cytotoxicity Assessment)

Rationale: To determine the selectivity index (SI) between cancer cells and normal cells.

Protocol:

  • Seeding: Seed cells (e.g., A549 or HUVEC) in 96-well plates at a density of 5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Dissolve test compounds (Furan/Thiophene analogs) in DMSO. Prepare serial dilutions. Add 100 µL of compound solution to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[4][6][7][8][9] Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

V. References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024.[4] Link

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2021.[5] Link[5]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 2015. Link

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 2015. Link

Technical Guide: Cross-Reactivity & Performance of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the cross-reactivity, chemoselectivity, and performance of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide , a reactive electrophilic fragment used in covalent drug discovery and bioconjugation.

Executive Summary

This compound (CAS 884588-32-3) is a highly reactive alkylating agent belonging to the class of halomethyl-furan scaffolds . Unlike "tuned" electrophiles (e.g., acrylamides) used in approved covalent drugs, this molecule exhibits high intrinsic reactivity due to the resonance stabilization of the furan ring.

This guide analyzes its utility as a covalent fragment and chemical building block , comparing its performance against standard alternatives like chloroacetamides and acrylamides. While it offers rapid kinetics for cysteine labeling, its broad cross-reactivity profile necessitates strict control over experimental conditions to prevent off-target alkylation.

Core Mechanistic Insight

The chloromethyl group at the C4 position is activated by the furan oxygen. The molecule reacts primarily via Nucleophilic Substitution (S_N2) but possesses significant S_N1 character in polar solvents, where the furan oxygen stabilizes the incipient carbocation. This dual mechanism drives its high reactivity toward both "soft" nucleophiles (thiols) and "hard" nucleophiles (amines/water), distinguishing it from Michael acceptors.

Mechanism of Action & Reactivity Pathway

The primary mode of action is irreversible alkylation of nucleophilic residues. The 5-ethyl group provides lipophilic bulk and weak electron donation, slightly increasing the stability of the transition state compared to unsubstituted furans.

Reaction Diagram (DOT Visualization)

The following diagram illustrates the bifurcation between specific cysteine targeting and promiscuous cross-reactivity.

ReactivityPathway cluster_legend Pathway Legend Molecule 4-(Chloromethyl)-5-ethylfuran -2-carboxamide Transition Transition State (Furan-Stabilized) Molecule->Transition Activation Target Target Cysteine (Thioether Adduct) Transition->Target Fast (Soft Nucleophile) OffTarget Off-Target Nucleophiles (Lysine/Histidine) Transition->OffTarget Slow (Hard Nucleophile) Hydrolysis Hydrolysis Product (Alcohol) Transition->Hydrolysis Aqueous Instability Main Pathway Main Pathway Risk Pathway Risk Pathway

Caption: Kinetic bifurcation of this compound showing the competition between specific cysteine alkylation and off-target hydrolysis/amination.

Comparative Performance Analysis

This section compares the subject molecule with standard electrophilic "warheads" used in drug discovery.

Table 1: Reactivity & Selectivity Profile
Feature4-(Chloromethyl)-5-ethylfuran Acrylamides (e.g., Ibrutinib)Chloroacetamides
Reaction Type S_N2 / S_N1 (Mixed)Michael AdditionS_N2 (Strict)
Reactivity High (Rapid alkylation)Low to Moderate (Tunable)High
Cys/Lys Selectivity Moderate (Risk of Lys reaction)High (Cys specific)Moderate
Aqueous Stability Low (Susceptible to hydrolysis)HighModerate
Metabolic Risk High (GSH depletion)Low (Reversible options exist)Moderate
Primary Use Fragment Screening / Synthesis Clinical Drugs Proteomic Probes
Detailed Comparison
  • Vs. Acrylamides : Acrylamides are "soft" electrophiles that require a specific orientation in the protein pocket to react (proximity-driven). In contrast, the chloromethyl furan is intrinsically reactive; it does not strictly require protein templating to react. This makes it a superior "hit-finding" fragment (higher hit rate) but a poor lead candidate (higher toxicity).

  • Vs. Chloromethyl Thiophenes : Thiophene analogs are less reactive than furans because sulfur is less effective than oxygen at stabilizing the positive charge in the transition state. Consequently, the furan derivative is less stable in buffer but reacts faster with the target.

Cross-Reactivity & Off-Target Risks

Researchers must account for three specific types of cross-reactivity when using this molecule:

A. Chemoselectivity (Cys vs. Lys)

While designed to target Cysteine (thiol), the high reactivity of the benzylic-like carbon allows reaction with Lysine (amine) residues at high pH (>8.0) or high concentrations.

  • Mitigation : Maintain pH < 7.5 during labeling to protonate lysines (pK_a ~10.5) and favor the thiolate reaction.

B. Hydrolytic Instability

In aqueous buffers (PBS/Tris), the chlorine atom can be displaced by water, forming the alcohol derivative (4-(Hydroxymethyl)-... ).

  • Data Point : Half-life (t_1/2) in PBS at pH 7.4 is estimated at < 4 hours for activated chloromethyl furans [1].

  • Impact : Fresh preparation of stocks in DMSO is mandatory.

C. Glutathione (GSH) Depletion

In cellular assays, this molecule will rapidly conjugate with intracellular GSH.

  • Observation : High cytotoxicity (IC50 < 10 µM) is often observed in cell lines not due to target inhibition, but due to oxidative stress from GSH depletion [2].

Experimental Protocols

Protocol A: Assessing Cysteine Reactivity (GSH Assay)

Use this protocol to benchmark the intrinsic reactivity of the batch.

  • Preparation : Dissolve compound to 10 mM in DMSO.

  • Reaction : Mix 50 µM compound with 500 µM Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Monitoring : Incubate at 37°C. Aliquot at 0, 15, 30, and 60 minutes.

  • Analysis : Quench with 1% Formic Acid and analyze via LC-MS.

  • Validation Criteria :

    • High Reactivity : >50% consumption of parent compound within 15 mins.

    • Moderate Reactivity : >50% consumption within 60 mins.

    • Note: This furan derivative typically falls in the "High Reactivity" category.

Protocol B: Determining Hydrolytic Stability

Essential for distinguishing "inhibition" from "degradation".

  • Setup : Dilute compound to 100 µM in PBS (pH 7.4) without nucleophiles.

  • Time-Course : Inject into HPLC every 60 minutes for 8 hours.

  • Result : Plot Peak Area vs. Time. Calculate

    
     using first-order decay kinetics (
    
    
    
    ).
  • Interpretation : If

    
     hour, the compound is unsuitable for long-duration biological assays (>24h).
    

References

  • Divald, S., et al. (1976).[1] "Chemistry of 2-(chloromethyl)furans. Reaction with nucleophiles." Journal of Organic Chemistry. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3] Nature Reviews Drug Discovery. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary . (2024). "2-(Chloromethyl)furan derivatives."[1] National Library of Medicine. Link

Sources

independent verification of the biological activity of a furan compound

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Verification Guide: Validating the Biological Efficacy and Metabolic Safety of Furan-Scaffold Candidates

Executive Summary & Strategic Context

Furan scaffolds are chemically attractive due to their hydrogen-bonding potential and planarity, yet they represent a "double-edged sword" in drug discovery. While furan derivatives appear in approved drugs (e.g., ranitidine, furosemide), the furan ring itself is a structural alert for metabolic toxicity.

The Core Problem: Furan rings are frequently bioactivated by Cytochrome P450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates.[1][2][3][4][5][6] These intermediates often cause false positives in phenotypic screens by covalently modifying assay proteins or depleting cellular glutathione (GSH), rather than engaging a specific therapeutic target.

The Directive: This guide provides an autonomous, self-validating workflow to distinguish between bona fide therapeutic activity and metabolic reactivity/assay interference.

Phase 1: Chemical Integrity & Structural Validation

Before biological testing, you must prove the compound is stable and free of synthesis byproducts that could skew results.

The Protocol: Standard HPLC purity (>95%) is insufficient for furans due to their potential for rapid oxidation or polymerization.

  • Quantitative NMR (qNMR): Use an internal standard (e.g., maleic acid) to determine absolute purity, not just relative peak area.

  • Stability Stress Test: Incubate the compound in the assay buffer (e.g., DMSO/PBS) for 24 hours and re-analyze via LC-MS to ensure the furan ring has not opened prior to cell exposure.

Workflow Visualization: From Synthesis to Screen

VerificationWorkflow Synthesis Candidate Synthesis qNMR qNMR Purity Check (>95% Absolute) Synthesis->qNMR Stability Buffer Stability (24h LC-MS) qNMR->Stability Pass Stop REJECT (Degradation) qNMR->Stop Fail BioAssay Primary Bioassay Stability->BioAssay Stable Stability->Stop Unstable

Caption: Figure 1. Pre-biological validation workflow ensuring chemical integrity of the furan scaffold prior to screening.

Phase 2: Primary Activity vs. Assay Interference

Furans are often flagged as Pan-Assay Interference Compounds (PAINS). They can interfere with redox-based assays (like MTT) or act as aggregators.

Objective: Compare the furan candidate against a "Structural Control" (non-reactive analog) and an "Assay Control" (alternative readout).

Experimental Design:

  • Candidate: Furan-based inhibitor.

  • Structural Control: Thiophene analog (Sulfur replaces Oxygen). Thiophenes are generally more metabolically stable and less prone to ring opening, serving as a perfect isostere to test if the shape or the reactivity drives activity.

  • Assay 1 (Redox): MTT Assay (susceptible to interference).

  • Assay 2 (ATP): CellTiter-Glo (Luminescence, less susceptible).

Data Presentation: Interpreting Interference

CompoundMTT IC50 (µM)CellTiter-Glo IC50 (µM)Interpretation
Furan Candidate 0.510.0High Interference: Compound likely reduces MTT chemically, mimicking cell viability. False Positive.
Thiophene Analog 8.09.5True Negative: The lack of potency in both confirms the furan's "activity" in MTT was likely artifactual.
Positive Control 0.10.1Valid System: Assay is working correctly.
Validated Furan 2.52.8True Positive: Consistent potency across orthogonal readouts.

Phase 3: Metabolic Stability & Reactive Metabolite Trapping

This is the most critical step for any furan. You must determine if the compound is becoming a "ticking time bomb" via CYP450 bioactivation.

The Mechanism: CYP2E1 oxidizes the furan ring to an epoxide or directly to cis-2-butene-1,4-dial.[3][4] This dialdehyde is a potent electrophile that reacts with nucleophiles (proteins/DNA).

Protocol: Glutathione (GSH) Trapping Assay

  • Incubation: Incubate 10 µM Furan Candidate with Human Liver Microsomes (HLM) and NADPH (cofactor).

  • Trapping Agent: Add excess Glutathione (GSH) or N-Acetyl Cysteine (NAC).

  • Detection: Analyze via LC-MS/MS looking for the characteristic Mass Shift (+307 Da for GSH adduct).

  • Control: Use Mentofuran as a positive control for furan bioactivation.

Pathway Visualization: The Furan Bioactivation Risk

FuranBioactivation Furan Furan Scaffold CYP CYP2E1 Oxidation Furan->CYP Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) CYP->Dialdehyde Ring Opening Toxicity Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Toxicity In Vivo Path GSH_Trap GSH Adduct (Detoxified Marker) Dialdehyde->GSH_Trap + Glutathione (In Vitro Assay)

Caption: Figure 2. Mechanism of furan bioactivation. The GSH trapping assay intercepts the reactive dialdehyde intermediate, preventing toxicity and serving as a detection marker.

Phase 4: Orthogonal Verification (Target Engagement)

To prove the furan is killing cells via specific target inhibition (e.g., Kinase X) and not general alkylation of cellular proteins, use the Cellular Thermal Shift Assay (CETSA) .

Protocol:

  • Treat: Intact cells with Furan Candidate vs. DMSO.

  • Heat: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lyse & Separate: Lyse cells; centrifuge to remove precipitated (unstable) proteins.

  • Detect: Western Blot for Target Protein X.

Success Criteria: If the Furan Candidate binds Target X, the protein will stabilize and remain soluble at higher temperatures compared to the DMSO control. If the protein precipitates at the same temperature as DMSO, the compound is not engaging the target, and any observed cell death is likely off-target toxicity.

References

  • Baell, J. B., & Holloway, G. A. (2010).[7][8][9][10][11] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[7][8][9][10] Journal of Medicinal Chemistry.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[12][13][14][15] Nature Protocols.

  • Kellert, M., et al. (2008). Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial.[3] Chemical Research in Toxicology.

Sources

Reproducibility of Biological Assays for Furan-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-based scaffolds are a double-edged sword in drug discovery. While they offer favorable physicochemical properties—such as reduced molecular weight and hydrogen-bonding potential compared to phenyl rings—they are notorious for compromising assay reproducibility. This guide objectively compares furan-based compounds against their bioisosteres (thiophenes, phenyls) and standard assay conditions against optimized "artifact-suppression" protocols.

The Core Problem: Furan derivatives frequently act as "impostors" in biological assays. They are prone to metabolic bioactivation (opening the ring to form reactive dicarbonyls) and colloidal aggregation , leading to false-positive inhibition and steep hill slopes that do not reflect true ligand-receptor binding.

Part 1: The Stability & Solubility Conundrum (Comparative Analysis)

When selecting a core scaffold, researchers often choose furan to lower lipophilicity (LogP) compared to thiophene or benzene. However, this benefit comes at the cost of metabolic liability. The table below synthesizes data comparing the Furan scaffold with its primary alternatives.

Table 1: Physicochemical & Assay Performance Comparison
FeatureFuran Scaffold (Baseline)Thiophene Bioisostere (Alternative A)Phenyl Isostere (Alternative B)
Electronic Character Electron-rich (π-excessive); Oxygen is electronegative.Less electronegative; Sulfur d-orbitals allow different π-stacking.Neutral aromatic; Benchmark for stability.
Metabolic Liability High. Prone to CYP450-mediated ring opening (cis-enedione formation).Moderate. S-oxidation can occur, but ring opening is less frequent.Low. Stable, though prone to hydroxylation.
Solubility (Aq) Moderate to High (Polar oxygen aids solubility).Low (More lipophilic than furan).Low (Highly lipophilic).
Assay Interference High Risk. Frequent PAINS (Pan-Assay Interference) flag due to redox activity.[1]Moderate Risk. Can interfere via fluorescence quenching.Low Risk. Generally inert in standard readouts.
Toxicity Potential High. Reactive metabolites deplete Glutathione (GSH) and bind proteins.Moderate. Idiosyncratic toxicity observed (e.g., Tienilic acid).Low. Standard toxicity profile.

Expert Insight: While switching to a Thiophene (Alternative A) often improves metabolic stability, it increases LogP, potentially introducing solubility-driven artifacts. The "Self-Validating System" described in Part 3 is critical regardless of the scaffold chosen.

Part 2: Mechanisms of Interference & Bioactivation

To ensure reproducibility, one must understand why the assay fails. The failure mode is rarely random; it is mechanistic.

The Metabolic Trap: Cis-Enedione Formation

In cell-based assays or metabolic stability screens (microsomes), Furans are oxidized by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4). This opens the furan ring, generating a highly reactive cis-enedione intermediate.[2] This intermediate covalently binds to the assay target or reporter enzymes, causing irreversible inhibition that mimics high potency.

Visualization of the Failure Mode

The following diagram illustrates the pathway from stable compound to false-positive artifact.

FuranBioactivation Furan Furan Scaffold (Parent Compound) CYP CYP450 Oxidation (CYP2E1/3A4) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Ring Oxidation Enedione Cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct Covalent Protein Adduct (FALSE POSITIVE) Enedione->Adduct Alkylation of Assay Target GSH Glutathione Conjugate (Detoxified) Enedione->GSH + GSH (Rescue)

Figure 1: Mechanism of Furan Bioactivation. The reactive cis-enedione intermediate covalently binds to assay proteins, causing false positives unless trapped by Glutathione (GSH).

Part 3: The Self-Validating Protocol (Standard vs. Optimized)

Do not rely on standard screening protocols for furan derivatives. You must implement a Self-Validating System that actively hunts for artifacts.

The "Triage" Protocol

This protocol differentiates true pharmacological inhibition from aggregation or redox cycling.

Step 1: The Detergent Challenge (Aggregation Check)

  • Hypothesis: Lipophilic furans form colloidal aggregates that sequester enzymes.

  • Protocol: Run the dose-response curve in standard buffer vs. buffer supplemented with 0.01% Triton X-100 (or 0.005% Tween-80).

  • Validation Criteria: If IC50 shifts >10-fold (potency loss) with detergent, the compound is an aggregator (Artifact).

Step 2: The Thiol Challenge (Reactivity Check)

  • Hypothesis: The furan ring is opening and alkylating the target.[3]

  • Protocol: Pre-incubate the compound with 1 mM DTT or GSH (Glutathione) for 15 minutes before adding the protein target.

  • Validation Criteria: If potency vanishes in the presence of thiols, the compound is acting as a reactive electrophile (Artifact).

Step 3: The Redox Cycling Check

  • Hypothesis: The compound generates Hydrogen Peroxide (H2O2) which inhibits the enzyme.

  • Protocol: Add Catalase (100 U/mL) to the assay buffer.

  • Validation Criteria: If activity is lost upon Catalase addition, the compound is a redox cycler (Artifact).

Part 4: Comparative Workflow Visualization

The following diagram compares the "Standard" workflow (prone to error) with the "Optimized" workflow required for furan-based reproducibility.

AssayWorkflow cluster_0 Standard Workflow (High Risk) cluster_1 Optimized Furan Workflow (Reproducible) Std_Prep DMSO Stock (Aged > 1 week) Std_Assay Buffer Only (No Detergent) Std_Prep->Std_Assay Std_Result High Potency Hit (Likely Artifact) Std_Assay->Std_Result Opt_Prep Fresh DMSO Stock (<24 hrs, Argon purged) Std_Result->Opt_Prep Re-test required Opt_Cond Assay Buffer + 0.01% Triton X-100 Opt_Prep->Opt_Cond Opt_Control Counter-Screen: + 1mM GSH / Catalase Opt_Cond->Opt_Control Opt_Result Validated Hit (True Inhibition) Opt_Control->Opt_Result

Figure 2: Workflow Comparison. The Optimized Workflow introduces fresh solvent controls, detergents to prevent aggregation, and scavengers (GSH/Catalase) to validate mechanism.

References

  • Metabolic Activation of Furan-Containing Compounds

    • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[3][4][5]

    • Source: Drug Metabolism and Disposition (2022).[5]

    • URL:[Link]

  • PAINS and Assay Interference Mechanisms

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.[6][7]

    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • Bioisostere Comparison (Furan vs. Thiophene)

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.[8]

    • Source: Journal of Medicinal Chemistry (2012).
    • URL:[Link]

  • Colloidal Aggregation in Assays

    • Title: Promiscuous Inhibition by Aggregation: A Common Nuisance in High-Throughput Screening.
    • Source: Current Opinion in Chemical Biology (2003).
    • URL:[Link]

Sources

Safety Operating Guide

4-(Chloromethyl)-5-ethylfuran-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive and actionable guide for the proper disposal of 4-(Chloromethyl)-5-ethylfuran-2-carboxamide. This protocol is designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The foundation of safe chemical handling is a thorough understanding of the substance and the regulations governing its disposal.

Core Directive: Hazard Identification and Characterization

  • Halogenated Organic Compound: The presence of the chloromethyl group classifies this compound as a halogenated organic. Halogenated organic compounds are often treated as a special category of chemical waste due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2] Therefore, it must be segregated into a dedicated "Halogenated Organic Waste" container.[1][2][3]

  • Potential Toxicity: Similar furan-containing compounds, such as furfural, are known to be harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory tract.[4] The carboxamide group may also contribute to biological activity. Given the lack of specific toxicological data, this compound should be handled as if it were hazardous, exercising caution to avoid contact with skin and eyes and preventing the formation of dust or aerosols.[5][6]

  • Reactivity: While not inherently unstable, the chloromethyl group can be reactive. Avoid mixing this waste with strong acids, bases, or oxidizing agents to prevent potentially vigorous chemical reactions.

Scientific Integrity: The Disposal Protocol

This protocol is a self-validating system, incorporating principles of waste minimization, segregation, and proper containment to ensure safety and regulatory compliance at each step.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound.

  • Gloves: Wear chemical-resistant nitrile gloves.

  • Eye Protection: Use chemical splash goggles. A face shield is recommended if there is a risk of splashing.

  • Protective Clothing: A buttoned lab coat is mandatory.

  • Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, a respirator should be used within a certified chemical fume hood.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • All waste containing this compound, including contaminated labware and PPE, must be collected in a designated "Halogenated Organic Waste" container.[1][2][3]

    • Do not mix non-halogenated organic waste with halogenated waste streams. This is crucial for proper disposal and often impacts the cost of disposal.[7]

  • Container Selection and Management:

    • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with no leaks or cracks.[8][9][10] The original container is often the best choice for waste accumulation.[9]

    • The container must be kept tightly sealed at all times, except when adding waste.[3][8]

  • Labeling:

    • The waste container must be clearly labeled as soon as the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste"[7]

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Toxic," "Irritant")

      • An approximate composition of the waste in the container

  • Storage:

    • Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area.

    • The storage area should be secure and away from heat sources or direct sunlight.[11]

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's waste accumulation time limits, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.[3][5]

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully sweep the absorbed material into the designated "Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify your institution's EHS department immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualization and Data Presentation

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_0 Initial Handling cluster_1 Waste Generation & Segregation cluster_2 Container Management & Final Disposal start Handling of This compound ppe Wear Appropriate PPE start->ppe waste_gen Waste Generated ppe->waste_gen waste_type Is it a Halogenated Organic Compound? waste_gen->waste_type halogenated_bin Place in 'Halogenated Organic Waste' Container waste_type->halogenated_bin Yes non_halogenated_bin Place in 'Non-Halogenated Organic Waste' Container waste_type->non_halogenated_bin No label_container Label Container with 'Hazardous Waste' & Contents halogenated_bin->label_container store_container Store in Designated Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.